molecular formula C15H22N2O2 B8023244 (S)-Benzyl 2-isopropylpiperazine-1-carboxylate

(S)-Benzyl 2-isopropylpiperazine-1-carboxylate

Cat. No.: B8023244
M. Wt: 262.35 g/mol
InChI Key: OOWXPQWZXLALDC-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Benzyl 2-isopropylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-Benzyl 2-isopropylpiperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Benzyl 2-isopropylpiperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl (2S)-2-propan-2-ylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-12(2)14-10-16-8-9-17(14)15(18)19-11-13-6-4-3-5-7-13/h3-7,12,14,16H,8-11H2,1-2H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWXPQWZXLALDC-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CNCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to (S)-Benzyl 2-isopropylpiperazine-1-carboxylate (CAS 1023964-84-2): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Introduction

(S)-Benzyl 2-isopropylpiperazine-1-carboxylate, identified by CAS number 1023964-84-2, is a chiral heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. As a derivative of piperazine, a ubiquitous scaffold in pharmaceuticals, this molecule combines several key structural features: a stereodefined center, a bulky isopropyl group for probing steric pockets in target proteins, and a benzyl carbamate (Cbz) protecting group. The Cbz group provides stability during synthetic manipulations while allowing for facile deprotection to reveal a secondary amine for further functionalization.

The N-benzyl piperidine and piperazine motifs are widely employed in drug discovery to enhance structural diversity, modulate physicochemical properties, and establish critical interactions, such as cation-π bonds, with biological targets.[1][2] This guide provides a comprehensive technical overview of (S)-benzyl 2-isopropylpiperazine-1-carboxylate, detailing its physicochemical properties, a robust synthetic and purification protocol, expected analytical characteristics, and its potential applications as a versatile building block in the synthesis of novel therapeutic agents.

Physicochemical Properties

The fundamental properties of (S)-benzyl 2-isopropylpiperazine-1-carboxylate are summarized below. These data are critical for planning synthetic reactions, purification procedures, and formulation studies.

PropertyValueSource(s)
CAS Number 1023964-84-2[3]
Molecular Formula C₁₅H₂₂N₂O₂[3]
Molecular Weight 262.35 g/mol [3][4]
IUPAC Name Benzyl (2S)-2-(propan-2-yl)piperazine-1-carboxylate[3]
Synonyms (S)-1-CBZ-2-ISOPROPYL-PIPERAZINE[3]
Density 1.075 g/cm³[3]
Appearance Inferred to be a solid (white or off-white powder)[5]
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., DCM, Chloroform, Methanol)[5][6]
Storage Conditions Store sealed in a dry, well-ventilated place at room temperature.[3][7]

Synthesis and Purification

While specific literature detailing the synthesis of this exact compound is sparse, a reliable protocol can be designed based on established principles of amine protection chemistry. The most logical approach involves the reaction of commercially available (S)-2-isopropylpiperazine with benzyl chloroformate.

Retrosynthetic Analysis

The key disconnection lies at the carbamate bond, simplifying the target molecule into two readily accessible starting materials. This approach is highly efficient for introducing the Cbz protecting group onto the chiral piperazine core.

G target (S)-Benzyl 2-isopropylpiperazine-1-carboxylate (CAS 1023964-84-2) disconnection Carbamate Formation (Retrosynthesis) target->disconnection reagents (S)-2-Isopropylpiperazine + Benzyl Chloroformate disconnection->reagents C-N bond

Caption: Retrosynthetic disconnection of the target compound.

Proposed Synthetic Protocol

This protocol is designed for trustworthiness and self-validation, incorporating standard practices for reaction monitoring and workup. The causality behind each step is explained to provide deeper insight.

Materials:

  • (S)-2-isopropylpiperazine

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve (S)-2-isopropylpiperazine (1.0 eq) in anhydrous DCM.[8] Cool the solution to 0 °C using an ice-water bath.

    • Expertise & Experience: Starting at 0 °C is crucial for controlling the exothermicity of the acylation reaction, minimizing side reactions such as the formation of di-acylated products or degradation of the starting materials.

  • Base Addition: Add triethylamine (1.1 eq) to the solution. This organic base scavenges the HCl generated during the reaction, driving the equilibrium towards product formation without introducing water.

  • Reagent Addition: Slowly add benzyl chloroformate (1.05 eq) dropwise to the stirred solution, ensuring the internal temperature remains below 5 °C.

    • Expertise & Experience: A slight excess of Cbz-Cl ensures complete consumption of the starting piperazine. Adding it slowly prevents a rapid temperature increase.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperazine spot is no longer visible.

  • Aqueous Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Trustworthiness: The bicarbonate wash removes any remaining acidic byproducts and excess unreacted Cbz-Cl.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

    • Expertise & Experience: The brine wash helps to remove residual water from the organic layer, improving the efficiency of the drying agent.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification Workflow

The crude product typically requires purification to remove non-polar impurities and any residual starting materials. Flash column chromatography is the standard and most effective method.

G cluster_purification Purification Workflow Crude Crude Column Flash Column Chromatography (Silica Gel) Crude->Column Load Fractions Collect & Analyze Fractions (TLC) Column->Fractions Elute Pure Pure Product Fractions->Pure Combine & Evaporate Characterization Spectroscopic Analysis Pure->Characterization Validate

Caption: Standard workflow for post-synthesis purification.

Purification Protocol
  • Column Preparation: Prepare a silica gel column using a slurry packing method with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Loading: Adsorb the crude oil onto a small amount of silica gel and dry-load it onto the column for better separation.

  • Elution: Elute the column with the chosen solvent system. The polarity is typically increased gradually to first elute non-polar impurities, followed by the desired product.

  • Fraction Collection: Collect fractions and analyze them by TLC, staining with potassium permanganate or UV light to visualize the spots.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield (S)-benzyl 2-isopropylpiperazine-1-carboxylate as a purified solid or oil.

Analytical Characterization

Structural confirmation of the synthesized product is paramount. A combination of NMR, IR, and MS techniques provides unambiguous proof of identity and purity. The following are predicted data based on the compound's structure and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of organic molecules.[9]

Predicted ¹H NMR Signals (in CDCl₃)Predicted ¹³C NMR Signals (in CDCl₃)
Chemical Shift (ppm) Assignment & Multiplicity Chemical Shift (ppm)
~ 7.30 - 7.405H, multiplet, Aromatic C-H (Phenyl)~ 155
~ 5.152H, singlet, Benzylic CH~ 136
~ 4.0 - 4.21H, multiplet, Piperazine CH (adjacent to isopropyl)~ 127 - 129
~ 2.8 - 3.2~6H, multiplet, Piperazine CH~ 67
~ 2.0 - 2.21H, multiplet, Isopropyl CH ~ 55-60
~ 0.9 - 1.06H, doublet, Isopropyl CH~ 45-50
~ 28
~ 18-20

Rationale: The aromatic protons of the benzyl group are expected between 7.3-7.4 ppm.[10] The benzylic CH₂ protons are deshielded by the adjacent oxygen and aromatic ring, appearing around 5.15 ppm.[11] Piperazine and isopropyl protons will appear in the aliphatic region, with their exact shifts and multiplicities depending on the ring conformation.[12] In ¹³C NMR, the carbamate carbonyl is typically found around 155 ppm.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.[13]

Predicted IR Absorption
Frequency (cm⁻¹) Functional Group Vibration
~ 3030Aromatic C-H stretch
~ 2850 - 2960Aliphatic C-H stretch (Piperazine, Isopropyl)
~ 1690 - 1710C=O stretch (Carbamate)
~ 1450 - 1495Aromatic C=C bend
~ 1230 - 1250C-O stretch
~ 1100 - 1150C-N stretch

Rationale: The most diagnostic peak will be the strong C=O stretch of the carbamate group, expected around 1700 cm⁻¹.[13] The presence of both aromatic and aliphatic C-H stretches further confirms the structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the compound's composition.[13]

  • Expected Molecular Ion (M⁺): m/z = 262.17 (for C₁₅H₂₂N₂O₂)

  • Key Fragmentation Patterns:

    • Loss of the benzyl group (C₇H₇•), resulting in a fragment at m/z = 171.

    • Loss of the benzyloxy group (C₇H₇O•), resulting in a fragment at m/z = 155.

    • Cleavage of the piperazine ring at various points.

Applications in Research and Drug Development

(S)-Benzyl 2-isopropylpiperazine-1-carboxylate is not an end-product but a high-value intermediate for drug discovery. Its utility stems from the strategic combination of its structural features.

  • Chiral Scaffolding: The fixed (S)-stereochemistry allows for the synthesis of enantiomerically pure final compounds. This is critical as different enantiomers of a drug can have vastly different efficacy and toxicity profiles.

  • Versatile Building Block: The secondary amine within the piperazine ring can be deprotected (by removing the Cbz group, typically via catalytic hydrogenation) and subsequently functionalized. This allows for the rapid generation of a library of diverse analogues for structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The N-benzyl piperazine motif is a proven tool for fine-tuning properties like solubility, lipophilicity, and metabolic stability, which are essential for developing viable drug candidates.[1][2] The isopropyl group provides steric bulk that can be used to probe the binding pockets of target enzymes or receptors.

G cluster_derivatization Drug Discovery Pathway start (S)-Benzyl 2-isopropyl- piperazine-1-carboxylate deprotection Cbz Deprotection (e.g., H₂, Pd/C) start->deprotection intermediate Chiral Piperazine Intermediate deprotection->intermediate functionalization Functionalization (Amidation, Alkylation, etc.) intermediate->functionalization library Library of Diverse Drug Candidates functionalization->library screening High-Throughput Screening library->screening sar SAR Studies & Lead Optimization screening->sar

Caption: Role of the title compound in a drug discovery workflow.

Safety, Handling, and Storage

While no specific safety data sheet (SDS) exists for this compound, data from structurally similar molecules, such as benzyl piperazine-1-carboxylate, should be used to guide handling procedures.[7][14]

  • Hazard Identification:

    • Causes skin irritation.[7][14]

    • Causes serious eye irritation.[7][14]

    • May cause respiratory irritation.[14]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood.[15][16]

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][17][18]

    • Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[7][16]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][17]

    • Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[7]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7][16]

  • Storage:

    • Store in a well-ventilated, dry place.[7] Keep the container tightly closed and sealed.[3]

Conclusion

(S)-Benzyl 2-isopropylpiperazine-1-carboxylate is a strategically designed chiral building block with significant potential in synthetic and medicinal chemistry. Its well-defined stereochemistry, combined with the versatility of the Cbz-protected piperazine scaffold, makes it an invaluable tool for researchers aiming to develop novel, enantiomerically pure compounds for therapeutic applications. The protocols and data presented in this guide offer a robust framework for the synthesis, purification, characterization, and safe handling of this compound, empowering scientists in their drug discovery endeavors.

References

  • 3ASenrise. (n.d.). Material Safety Data Sheet - 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one. Retrieved from [Link]

  • MRO Chemicals. (n.d.). (S)-benzyl 2-isopropylpiperazine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl piperazine-1-carboxylate. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). Benzyl (S)-2-Methylpiperazine-1-Carboxylate. Retrieved from [Link]

  • SWGDrug. (2005). BENZYLPIPERAZINE. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). ESI-Synthetic details and Spectra. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Retrieved from [Link]

  • ResearchGate. (2024). N‐Benzyl piperidine Fragment in Drug Discovery. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected 1H NMR region showing the benzyl alcohol signals. Retrieved from [Link]

  • Chegg. (2019). Obtain IR and proton NMR spectra of pure benzyl alcohol. Retrieved from [Link]

  • American Chemical Society. (n.d.). An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis - Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN1634901A - Process for preparing N-benzyl piperazine.

Sources

(S)-1-Cbz-2-isopropylpiperazine chemical structure and molecular weight

[1]

Executive Summary

(S)-1-Cbz-2-isopropylpiperazine is a regioselectively protected, chiral piperazine derivative. It serves as a high-value scaffold in the synthesis of peptidomimetics, GPCR ligands, and kinase inhibitors. The presence of the benzyloxycarbonyl (Cbz) group on the nitrogen adjacent to the chiral center (N1) differentiates it from its more easily accessible isomer, 4-Cbz-2-isopropylpiperazine. This specific substitution pattern is essential for controlling the spatial orientation of pharmacophores in subsequent drug design steps.

Chemical Identity & Structural Analysis[2][3][4]

Nomenclature and Identifiers[3][5]
  • IUPAC Name: Benzyl (2S)-2-isopropylpiperazine-1-carboxylate

  • Common Name: (S)-1-Cbz-2-isopropylpiperazine[1][2]

  • CAS Number: 1023964-84-2 (often cited as HCl salt or free base analog)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 262.35 g/mol

Structural Specifications

The molecule features a piperazine ring with a bulky isopropyl group at the C2 position in the S-configuration. The critical structural feature is the regioselective protection of the N1 nitrogen (proximal to the isopropyl group) with a Carbobenzyloxy (Cbz) group.

  • Chirality: The (S)-configuration at C2 is derived from the chiral pool precursor, L-Valine.

  • Steric Environment: The Cbz group at N1 creates significant steric bulk, influencing the reactivity of the adjacent isopropyl group and directing functionalization to the distal N4 nitrogen.

Structural Diagram (DOT Visualization)

The following diagram illustrates the connectivity and the specific numbering used to distinguish the N1-protected isomer from the N4-protected isomer.

ChemicalStructureCbzCbz Group(Benzyloxycarbonyl)N1N1(Protected Nitrogen)Cbz->N1Amide BondC2C2(Chiral Center S)N1->C2RingPiperazine CoreIsoIsopropyl Group(Steric Bulk)C2->Iso(S)-ConfigN4N4(Free Amine)Ring->N4Distal Position

Figure 1: Conceptual connectivity of (S)-1-Cbz-2-isopropylpiperazine highlighting the proximal protection at N1.

Physicochemical Properties[1][2][3][7]

PropertyValueNotes
Molecular Weight 262.35 g/mol Calculated from formula C15H22N2O2
Exact Mass 262.1681Monoisotopic mass
Physical State Viscous Oil or Low-Melting SolidOften handled as HCl or Oxalate salt for stability
LogP (Predicted) ~2.1Moderately lipophilic due to Cbz/Isopropyl groups
H-Bond Donors 1The free amine at N4
H-Bond Acceptors 3Carbonyl oxygen, Carbamate oxygen, N4
Solubility DCM, Methanol, DMSOPoor solubility in water (free base)

Synthetic Methodology: Regioselective Access

Synthesizing the N1-protected isomer is chemically challenging because the N4 nitrogen is less sterically hindered and more nucleophilic. Direct reaction of (S)-2-isopropylpiperazine with Cbz-Cl predominantly yields the unwanted N4-Cbz isomer.

To ensure the Cbz group is installed at N1, an Orthogonal Protection-Deprotection Strategy is required.

Validated Synthetic Protocol

Objective: Synthesize (S)-1-Cbz-2-isopropylpiperazine from (S)-2-isopropylpiperazine.

  • Step 1: Kinetic Protection of N4

    • Reagents: (S)-2-isopropylpiperazine,

      
       (0.9 eq), DCM, 
      
      
      .
    • Mechanism: The bulky isopropyl group at C2 shields N1. The distal N4 is sterically accessible and reacts faster with the Boc-anhydride.

    • Product: (S)-4-Boc-2-isopropylpiperazine.

  • Step 2: Forcing Protection of N1

    • Reagents: Benzyl chloroformate (Cbz-Cl), Diisopropylethylamine (DIPEA), THF, Reflux.

    • Mechanism: With N4 blocked, the hindered N1 is forced to react with the strong electrophile Cbz-Cl under thermodynamic conditions.

    • Product: (S)-1-Cbz-4-Boc-2-isopropylpiperazine.

  • Step 3: Selective Deprotection (Boc Removal)

    • Reagents: TFA/DCM (1:4) or 4M HCl in Dioxane.

    • Mechanism: The Boc group is acid-labile. The Cbz group is acid-stable (requires HBr or Hydrogenolysis to remove). This orthogonality allows selective removal of the N4 protecting group.

    • Final Product: (S)-1-Cbz-2-isopropylpiperazine.[1][2]

Synthesis Workflow Diagram

SynthesisPathStartStarting Material:(S)-2-IsopropylpiperazineStep1Step 1: Selective N4-Boc Protection(Kinetic Control)Start->Step1Boc2O, DCM, 0°CInter1Intermediate A:(S)-4-Boc-2-isopropylpiperazineStep1->Inter1Step2Step 2: N1-Cbz Protection(Thermodynamic Forcing)Inter1->Step2Cbz-Cl, DIPEA, RefluxInter2Intermediate B:(S)-1-Cbz-4-Boc-2-isopropylpiperazineStep2->Inter2Step3Step 3: Acidic Deprotection of Boc(TFA or HCl)Inter2->Step3Orthogonal RemovalFinalFinal Product:(S)-1-Cbz-2-isopropylpiperazineStep3->Final

Figure 2: Orthogonal protection strategy to achieve the specific N1-Cbz regiochemistry.

Applications in Drug Discovery

The (S)-1-Cbz-2-isopropylpiperazine scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic the turn structures of peptides (specifically Proline-mimics) while providing a handle (the free N4 amine) for further elaboration.

  • Peptidomimetics: The isopropyl group mimics the side chain of Valine, while the piperazine ring restricts conformational flexibility, improving metabolic stability and receptor binding affinity.

  • Kinase Inhibitors: Used as a linker to connect the ATP-binding hinge motif with solvent-exposed solubilizing groups. The chirality ensures the vector of the solubilizing group projects into the correct pocket region.

  • GPCR Ligands: The free N4 amine is often arylated or alkylated to target specific GPCR sub-pockets (e.g., Dopamine or Serotonin receptors).

References

  • ChemicalBook. (S)-1-Cbz-2-isopropylpiperazine Product Entry. Retrieved from

  • PubChem. 1-Boc-2-Isopropylpiperazine (Analogous Structural Data). National Library of Medicine. Retrieved from

  • BenchChem. Applications of Chiral Piperazine Building Blocks. Retrieved from

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs. Molecules 2024.[1] Retrieved from

Precision Engineering of the Piperazine Scaffold: A Technical Guide to Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine ring is a "privileged structure" in medicinal chemistry, serving as the core scaffold for a vast array of FDA-approved therapeutics, from antipsychotics (Olanzapine) to kinase inhibitors (Imatinib).[1][2][3][4] However, the modern drug discovery landscape has shifted from flat, achiral molecules to three-dimensional, stereochemically defined architectures. This guide addresses the critical technical challenge of synthesizing and integrating chiral piperazine building blocks . It provides a decision framework for route selection, a validated laboratory protocol for de novo synthesis, and an analysis of the "Escape from Flatland" utilizing high-


 chiral centers.

Part 1: The Strategic Imperative

The "Privileged" Status and the Chirality Mandate

The piperazine moiety is ubiquitous because of its ability to modulate physicochemical properties (solubility, pKa) while acting as a rigid linker that orients pharmacophores.[2] However, historical reliance on achiral piperazines has led to issues with metabolic stability and off-target promiscuity.

The Chirality Shift: Since the FDA's 1992 policy statement on stereoisomeric drugs, the development of racemates has become regulatory burdensome. More importantly, introducing chirality into the piperazine ring (typically at C2 or C3) offers two distinct advantages:

  • Conformational Locking: Substituents at C2 force the ring into specific chair conformations, reducing the entropic penalty of binding to a protein target.

  • Metabolic Blocking: Carbon-based substituents can sterically hinder oxidative metabolism at susceptible sites, extending half-life (

    
    ).
    
Structural Logic: Vector Analysis

When designing chiral piperazines, the vector of the substituent determines the biological outcome.

  • C2-Substitution: Creates a "kink" in the linearity. ideal for improving selectivity between receptor subtypes (e.g., GPCRs).

  • Bridgehead Chirality (Diazabicyclo systems): Locks the lone pair geometry of the nitrogen, critically affecting H-bond acceptor capability.

Part 2: Synthesis Strategy & Decision Matrix

Selecting the correct synthetic route depends on the availability of starting materials, the required scale, and the position of the chiral center.

Route Selection Framework

Do not default to a single method. Use the following logic to determine the most efficient path.

RouteSelection Start Target: Chiral Piperazine Q1 Is the chiral center derived from a natural Amino Acid? Start->Q1 RouteA ROUTE A: Chiral Pool (Diketopiperazine Reduction) Q1->RouteA Yes (Ala, Leu, Phe) Q2 Is the target a C2-Aryl or difficult alkyl? Q1->Q2 No RouteB ROUTE B: Asymmetric Hydrogenation (Pyrazine Reduction) Q2->RouteB Yes (Aryl/HetAryl) Q3 Is it a bicyclic/spiro system? Q2->Q3 No Q3->RouteA No (Fallback) RouteC ROUTE C: SnAP Reagents (Tin amine protocol) Q3->RouteC Yes (Complex)

Figure 1: Decision Matrix for Chiral Piperazine Synthesis. Blue nodes represent decision points; colored nodes represent the optimal synthetic strategy.

Part 3: Detailed Experimental Protocol

Self-Validating Protocol: Synthesis of (S)-2-Methylpiperazine

Context: This is the "Workhorse" method (Route A). It relies on the high optical purity of L-Alanine. The self-validating aspect comes from the intermediate isolation of the diketopiperazine, which is a crystalline solid that can be checked for diastereomeric purity before the expensive reduction step.

Target: (S)-2-Methylpiperazine (Key building block for multiple kinase inhibitors). Scale: 10g - 50g batch.

Step 1: Dipeptide Formation
  • Reagents: N-Boc-L-Alanine (1.0 eq), Glycine Ethyl Ester HCl (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DCM (Solvent).

  • Procedure:

    • Dissolve N-Boc-L-Ala in DCM at 0°C. Add DIPEA, EDC, and HOBt. Stir 15 min to activate.

    • Add Glycine Ethyl Ester HCl. Warm to RT and stir 12h.

    • Validation: TLC (50% EtOAc/Hex) should show disappearance of Boc-Ala.

    • Workup: Wash with 1N HCl, sat. NaHCO3, brine. Dry (Na2SO4) and concentrate.

    • Result: N-Boc-L-Ala-Gly-OEt (Intermediate A).

Step 2: Deprotection & Cyclization (The Critical Checkpoint)
  • Reagents: Formic acid (neat) or TFA/DCM.

  • Procedure:

    • Dissolve Intermediate A in Formic acid. Stir 2h (Boc removal).

    • Reflux the solution (or add 2-butanol and reflux) to induce cyclization.

    • Concentrate to dryness. Recrystallize from Isopropanol.

  • Validation (Critical): Check Optical Rotation

    
    . If the value deviates >5% from lit, racemization occurred during cyclization. Do not proceed if impure. 
    
    • Result: (S)-3-Methyl-2,5-diketopiperazine (Solid).

Step 3: Global Reduction
  • Reagents: LiAlH4 (4.0 eq) or BH3·THF, THF (anhydrous).

  • Procedure:

    • Suspend LiAlH4 in THF at 0°C under Argon.

    • Add Diketopiperazine solid portion-wise (Exothermic!).

    • Reflux for 12-24h. The suspension will turn grey/white.

    • Quench (Fieser Method): Cool to 0°C. Add water (

      
       mL), 15% NaOH (
      
      
      
      mL), water (
      
      
      mL). Filter the granular precipitate.
  • Purification: Distillation or Boc-protection followed by column chromatography.

SynthesisFlow Start L-Alanine Step1 Coupling (EDC/HOBt) Start->Step1 Inter1 Dipeptide Step1->Inter1 Step2 Cyclization (Heat/Acid) Inter1->Step2 Check CHECKPOINT: Optical Rotation Step2->Check Inter2 Diketopiperazine Check->Inter2 Pass Step3 Reduction (LiAlH4) Inter2->Step3 Final (S)-2-Methylpiperazine Step3->Final

Figure 2: Workflow for the synthesis of (S)-2-Methylpiperazine via the Diketopiperazine route.

Part 4: Comparative Analysis of Methodologies

While the Chiral Pool (Protocol above) is robust, it is limited by the availability of amino acids. For "unnatural" substitutions (e.g., 2-trifluoromethyl), Asymmetric Hydrogenation is superior.

FeatureChiral Pool (Diketopiperazine)Asymmetric Hydrogenation (Pyrazine)SnAP Reagents (Tin Amine)
Source of Chirality Natural Amino AcidsChiral Catalyst (Ir/Rh)Chiral Amino Alcohol
Step Count High (3-4 steps)Low (1-2 steps)Medium (2-3 steps)
Scalability Excellent (Kg scale)Good (Catalyst cost is factor)Low (Reagent cost)
Diversity Limited (Alkyl/Benzyl)High (Aryl/Heteroaryl)High (Spiro/Bicyclic)
Racemization Risk Moderate (during cyclization)Low (Stereoselective induction)Low
Key Reference J. Org.[4][5] Chem. 2006 [1]Org. Lett. 2016 [2]Nature Chem. 2014 [3]

Part 5: Advanced Considerations

Asymmetric Hydrogenation of Activated Pyrazines

For targets like (S)-2-Phenylpiperazine , the chiral pool route is inefficient. The modern standard is Iridium-catalyzed hydrogenation.

  • Mechanism: Pyrazines are electron-deficient and difficult to hydrogenate. Activating the pyrazine with an alkyl halide (forming the pyrazinium salt) makes the ring susceptible to hydride transfer.

  • Catalyst System: [Ir(COD)Cl]2 with chiral bisphosphine ligands (e.g., (S)-SegPhos).

Resolution via Diastereomeric Salt Formation

If de novo synthesis fails, classical resolution remains a viable industrial backup.

  • Agent: N-Acetyl-L-leucine or Dibenzoyl-L-tartaric acid.

  • Technique: High-throughput screening of resolving agents in varying solvents (EtOH, MeOH, iPrOH) is required to find the "eutectic point" where one diastereomer crystallizes exclusively.

References

  • Rossen, K., et al. "An Improved Synthesis of (R)- and (S)-2-Methylpiperazine." Organic Preparations and Procedures International, vol. 22, no.[6] 6, 1990, pp. 761-768.[6]

  • Huang, W., et al. "Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides."[7] Organic Letters, vol. 18, no. 12, 2016, pp. 2938–2941.

  • Vo, C.V., et al. "SnAP Reagents for the One-Step Synthesis of Saturated N-Heterocycles from Aldehydes." Nature Chemistry, vol. 6, 2014, pp. 310–314.

  • FDA Policy Statement. "FDA's Policy Statement for the Development of New Stereoisomeric Drugs." Food and Drug Administration, 1992.[8][9][10]

  • Ye, Z., et al. "Recent Advances in the Synthesis of Piperazines."[11] Synthesis, vol. 49, no.[12][13] 12, 2017.

Sources

A Technical Guide to the Strategic Selection of Cbz vs. Boc in the Synthesis of (S)-2-Isopropylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone scaffold in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of FDA-approved therapeutics.[1][2] This six-membered heterocycle, with its two nitrogen atoms, offers a versatile framework for optimizing pharmacokinetic properties and creating specific interactions with biological targets.[3][4][5] In the synthesis of complex chiral molecules, such as derivatives of (S)-2-isopropylpiperazine, the strategic use of amine protecting groups is paramount. This guide provides a detailed technical comparison of two of the most ubiquitous N-protecting groups: the Carboxybenzyl (Cbz or Z) group and the tert-butyloxycarbonyl (Boc) group, focusing on their application to the (S)-1-nitrogen of 2-isopropylpiperazine.

The choice between (S)-1-Cbz-2-isopropylpiperazine and (S)-1-Boc-2-isopropylpiperazine is a critical decision that profoundly influences the entire synthetic pathway. It dictates reaction compatibility, deprotection strategies, and the overall efficiency of the synthesis.[6] Understanding the nuanced differences in their stability, reactivity, and methods of cleavage is essential for designing robust and successful synthetic routes in drug discovery and development.

Section 1: Profiling the Protecting Groups: Cbz and Boc

The fundamental difference between these two building blocks lies in the chemical nature of the protecting group attached to the N1 position. This distinction governs their stability and the conditions under which they can be selectively removed.

The Carboxybenzyl (Cbz) Group in (S)-1-Cbz-2-isopropylpiperazine

First introduced in the 1930s for peptide synthesis, the Carboxybenzyl group (Cbz) is a venerable and highly reliable protecting group.[7] Its attachment to the piperazine core yields (S)-benzyl 2-isopropylpiperazine-1-carboxylate.

  • Key Features :

    • Robust Stability : The Cbz group is exceptionally stable under a wide range of conditions, including both acidic and basic environments where a Boc group would be labile.[8]

    • Crystallinity : The presence of the aromatic benzyl ring often imparts higher crystallinity to intermediates, which can be a significant advantage for purification by recrystallization.[9]

    • Deprotection via Hydrogenolysis : The classic and mildest method for Cbz cleavage is catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on carbon catalyst).[10][11] This process is clean, yielding the deprotected amine, toluene, and carbon dioxide as byproducts.[10]

The tert-Butyloxycarbonyl (Boc) Group in (S)-1-Boc-2-isopropylpiperazine

The tert-butyloxycarbonyl (Boc) group is another workhorse in organic synthesis, prized for its ease of removal under specific acidic conditions.[12][13] Its application to the scaffold gives tert-butyl (S)-2-isopropylpiperazine-1-carboxylate.

  • Key Features :

    • Acid Lability : The Boc group is designed to be removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[12][14] It is stable to bases and nucleophiles.[6]

    • Orthogonality : A key advantage is its orthogonality to the Cbz group.[15][16] In a molecule containing both, the Boc group can be removed with acid while the Cbz group remains intact, and vice-versa by using hydrogenolysis.[15][17]

    • Solubility : Boc-protected intermediates are often more soluble in a wider range of organic solvents compared to their Cbz counterparts.

Section 2: Comparative Analysis for Strategic Selection

The decision to use Cbz or Boc protection is not arbitrary; it is a strategic choice based on the planned downstream synthetic steps.

Head-to-Head Physicochemical and Reaction Properties
Property(S)-1-Cbz-2-isopropylpiperazine(S)-1-Boc-2-isopropylpiperazine
Molecular Formula C₁₅H₂₂N₂O₂[18]C₁₂H₂₄N₂O₂[1][19]
Molecular Weight 262.35 g/mol [18]228.33 g/mol [1][19]
Primary Deprotection Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[10]Acidolysis (e.g., TFA, HCl)[11][12]
Stability to Acids Generally Stable (cleaved by strong acids like HBr/HOAc)[9]Labile[6][12]
Stability to Bases Stable[8]Stable[6]
Stability to Hydrogenation Labile[10]Stable[6]
Typical Byproducts Toluene, CO₂Isobutylene, CO₂, t-butyl cation[12][20]
Key Advantage Robustness; allows for a wide range of subsequent reactions.Orthogonality to Cbz; mild acid-lability.
Key Limitation Incompatible with reducible groups (alkenes, alkynes, some benzyl ethers).[8][10]Incompatible with acid-sensitive groups; potential for t-butylation side reactions.[12]
Strategic Decision Framework

The choice between Cbz and Boc hinges on the planned synthetic route. The following diagram illustrates a logical framework for this decision.

G start Start: Need to functionalize the N4 position of (S)-2-isopropylpiperazine q1 Will the downstream synthesis involve reductive conditions (e.g., catalytic hydrogenation)? start->q1 use_boc CHOOSE: (S)-1-Boc-2-isopropylpiperazine Rationale: The Boc group is stable to hydrogenolysis, preserving the N1 protection during reduction steps. q1->use_boc  Yes   q2 Will the downstream synthesis involve strong acidic conditions that could cleave a Boc group? q1->q2  No   use_cbz CHOOSE: (S)-1-Cbz-2-isopropylpiperazine Rationale: The Cbz group is stable to a wider range of acidic conditions, ensuring its integrity. q2->use_cbz  Yes   flexible Either Cbz or Boc may be suitable. Consider secondary factors: - Orthogonality needed? - Crystallinity for purification? - Cost and availability? q2->flexible  No  

Caption: Strategic selection between Boc and Cbz protecting groups.

Section 3: Deprotection Workflows and Mechanisms

The distinct methods required to cleave the Cbz and Boc groups are the essence of their utility and orthogonality.

Cbz Deprotection Workflow: Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz removal.[10] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas, catalyzed by palladium on carbon.[21]

G cluster_start Starting Material cluster_reagents Reagents & Catalyst cluster_process Process cluster_end Products cbz_piperazine (S)-1-Cbz-2-isopropylpiperazine reaction Stir at RT under H₂ atmosphere cbz_piperazine->reaction reagents H₂ (gas) or Ammonium Formate Solvent (MeOH, EtOH) reagents->reaction catalyst 10% Pd/C catalyst->reaction workup Filter through Celite® to remove Pd/C reaction->workup isolate Concentrate filtrate workup->isolate product (S)-2-Isopropylpiperazine isolate->product byproducts Toluene + CO₂ isolate->byproducts G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_end Products boc_piperazine (S)-1-Boc-2-isopropylpiperazine reaction Stir at RT boc_piperazine->reaction reagents Trifluoroacetic Acid (TFA) Dichloromethane (DCM) reagents->reaction workup Remove volatiles in vacuo reaction->workup byproducts Isobutylene + CO₂ reaction->byproducts isolate Neutralize & Extract (if necessary) workup->isolate product (S)-2-Isopropylpiperazine (as TFA salt) isolate->product

Caption: General workflow for Boc deprotection via acidolysis.

Section 4: Detailed Experimental Protocols

These protocols are illustrative and should be adapted based on the specific substrate and laboratory conditions.

Protocol 1: Deprotection of (S)-1-Cbz-2-isopropylpiperazine via Catalytic Hydrogenolysis
  • Preparation : Dissolve (S)-1-Cbz-2-isopropylpiperazine (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH) (approx. 0.1 M concentration).

  • Catalyst Addition : Carefully add 10% Palladium on activated carbon (Pd/C) to the solution (typically 5-10 mol% Pd).

  • Hydrogenation : Place the reaction flask under an atmosphere of hydrogen gas (H₂), either by using a hydrogen-filled balloon or a Parr shaker apparatus.

  • Reaction : Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up : Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. [8]Rinse the pad with the reaction solvent to ensure complete recovery of the product.

  • Isolation : Concentrate the filtrate under reduced pressure to yield the crude deprotected (S)-2-isopropylpiperazine. Further purification can be performed if necessary.

Protocol 2: Deprotection of (S)-1-Boc-2-isopropylpiperazine using Trifluoroacetic Acid (TFA)
  • Preparation : Dissolve (S)-1-Boc-2-isopropylpiperazine (1.0 eq) in dichloromethane (DCM) (approx. 0.1-0.2 M).

  • Acid Addition : Cool the solution in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA) (typically 5-10 equivalents, or as a 25-50% solution in DCM). [14]3. Reaction : Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, remove the solvent and excess TFA under reduced pressure. [14]5. Isolation : The resulting product will be the TFA salt of (S)-2-isopropylpiperazine. To obtain the free base, dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated aqueous NaHCO₃ or NaOH solution) followed by extraction with an organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Conclusion

The selection between (S)-1-Cbz-2-isopropylpiperazine and (S)-1-Boc-2-isopropylpiperazine is a pivotal decision in the design of synthetic routes for novel therapeutics. The Cbz group offers broad stability, making it ideal for multi-step syntheses involving non-reductive transformations. In contrast, the Boc group provides facile, acid-labile deprotection, which is crucial for orthogonal strategies and is a mainstay of modern peptide and solid-phase synthesis. [8][20]A thorough analysis of the planned chemical transformations, potential side reactions, and purification strategies will guide the medicinal chemist to the optimal choice, ultimately enabling the efficient and successful synthesis of complex piperazine-containing drug candidates.

References

  • Benchchem. Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. 10

  • Organic Chemistry Portal. Cbz-Protected Amino Groups.

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection.

  • Letters in Organic Chemistry. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. 22

  • Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.

  • Benchchem. literature review of Boc vs. Cbz protecting groups.

  • The Role of Piperazine Derivatives in Modern Drug Discovery. 3

  • Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz).

  • Benchchem. 1-Boc-2-Isopropylpiperazine|CAS 886766-25-2|RUO.

  • ACS Central Science. An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery.

  • Benchchem. A Comparative Guide to Boc and Cbz Protecting Groups for Glycine.

  • Common Organic Chemistry. Boc Deprotection - TFA.

  • ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery.

  • RSC Publishing. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.

  • Hebei Boze Chemical Co.,Ltd. BOC deprotection.

  • Fisher Scientific. Amine Protection / Deprotection.

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. 5

  • Benchchem. A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates.

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

  • Vaia. Protecting Groups: Boc, Cbz, Amine.

  • NINGBO INNO PHARMCHEM CO.,LTD. Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu.

  • Benchchem. Benzyl piperazine-1-carboxylate.

  • Protecting Groups.

  • ChemicalBook. (S)-1-CBZ-2-ISOPROPYL-PIPERAZINE.

  • ChemicalBook. (S)-1-Boc-2-isopropylpiperazine.

Sources

Technical Whitepaper: Sourcing and Validating High-Purity (S)-1-Cbz-2-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical roadmap for sourcing, validating, and utilizing (S)-1-Cbz-2-isopropylpiperazine (CAS: 1023964-84-2). It addresses the specific challenges of regiochemistry and enantiomeric purity inherent to this chiral intermediate.

Executive Summary

(S)-1-Cbz-2-isopropylpiperazine (also known as (S)-benzyl 2-isopropylpiperazine-1-carboxylate) is a high-value chiral building block used in the synthesis of GPCR ligands, protease inhibitors, and peptidomimetics. Its structural rigidity and specific steric bulk (isopropyl group) make it a critical scaffold for defining stereochemistry in drug candidates.

However, this compound presents two significant quality risks that researchers must mitigate during sourcing:

  • Regioisomerism: Distinguishing between the N1-Cbz (target) and N4-Cbz (common impurity) isomers.

  • Enantiomeric Purity: Preventing racemization of the sensitive C2 chiral center during the protection step.

This guide outlines a self-validating sourcing strategy to ensure the integrity of your downstream medicinal chemistry campaigns.

Chemical Identity & Critical Quality Attributes (CQA)

AttributeSpecificationTechnical Note
Chemical Name (S)-1-Cbz-2-isopropylpiperazineAlternately: (S)-benzyl 2-isopropylpiperazine-1-carboxylate
CAS Number 1023964-84-2 Note: CAS 31166-44-6 refers to generic N-Cbz piperazine.
Molecular Formula C₁₅H₂₂N₂O₂MW: 262.35 g/mol
Chiral Purity (ee%) ≥ 98.0% eeEssential to prevent diastereomeric mixtures in subsequent coupling.
Chemical Purity ≥ 97.0% (HPLC)Must confirm absence of bis-Cbz and N4-Cbz regioisomer.
Appearance Viscous Oil or Low-Melting SolidOften hygroscopic; store under inert atmosphere at 2-8°C.
The Regiochemistry Challenge

The synthesis of this compound involves reacting (S)-2-isopropylpiperazine with benzyl chloroformate (Cbz-Cl).

  • N4 Position: Less sterically hindered; reacts faster.

  • N1 Position: Adjacent to the isopropyl group; sterically hindered.

  • Implication: Direct mono-protection often yields the N4-Cbz isomer or a mixture. Obtaining high-purity N1-Cbz (the target) usually requires a protection-deprotection sequence (e.g., Boc-protection of N4 first). You must verify the supplier has performed this regioselective synthesis.

Supplier Landscape & Sourcing Strategy

Unlike commodity chemicals, this intermediate is rarely held in bulk stock by major catalog houses (e.g., Sigma, Fisher). It is primarily supplied by specialized Contract Research Organizations (CROs) and boutique chiral chemistry vendors.

Tiered Supplier Evaluation
Supplier TierCharacteristicsRecommended Vendors (Examples)Actionable Advice
Tier 1: Specialized CROs High expertise in chiral synthesis; provide detailed CoA with NMR/Chiral HPLC.J&W Pharmlab , Alichem , Crysdot Primary Choice. Request batch-specific H-NMR to confirm regiochemistry before purchase.
Tier 2: Aggregators List product but drop-ship from Tier 1; lead times vary.ChemicalBook , eMolecules , MolPort Use for price comparison, but verify the "Shipped From" location to estimate lead time.
Tier 3: Catalog Giants High reliability but often "Inquire" status or very high markup.Thermo Scientific , Apollo Scientific Good for reference standards, but often cost-prohibitive for gram-scale synthesis.
Sourcing Decision Workflow (DOT Visualization)

SourcingStrategy Start Need (S)-1-Cbz-2-isopropylpiperazine CheckStock Check Tier 1 CROs (J&W, Alichem, etc.) Start->CheckStock StockAvailable In Stock? CheckStock->StockAvailable RequestData Request Batch CoA (Must include H-NMR) StockAvailable->RequestData Yes CustomSynth Initiate Custom Synthesis (Lead time: 2-4 weeks) StockAvailable->CustomSynth No VerifyRegio Verify Regiochemistry (N1 vs N4) RequestData->VerifyRegio Order Place Order VerifyRegio->Order Passes VerifyRegio->CustomSynth Fails/Ambiguous CustomSynth->RequestData

Figure 1: Strategic sourcing workflow emphasizing the critical step of pre-purchase regiochemistry verification.

Technical Validation: The Self-Validating System

Do not rely solely on the supplier's Certificate of Analysis. Upon receipt, execute the following "Self-Validating System" to confirm identity and purity.

Protocol A: Regiochemistry Verification (¹H-NMR)

The chemical shift of the proton at the C2 position (chiral center) is the diagnostic marker.

  • Method: 400 MHz ¹H-NMR in DMSO-d₆ or CDCl₃.

  • Diagnostic Signal: Look for the methine proton (CH) at the C2 position.

    • N1-Cbz (Target): The Cbz group is attached to N1. The anisotropy of the carbamate carbonyl deshields the adjacent C2-H. Expect a downfield shift/broadening compared to the N4-isomer.

    • N4-Cbz (Impurity): N1 is a free amine. The C2-H is less deshielded.

  • Validation: If the spectrum shows a mixture of rotamers (common for Cbz-piperazines), heat the NMR tube to 353K to coalesce the signals for clearer integration.

Protocol B: Enantiomeric Purity (Chiral HPLC)
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropyl Alcohol (90:10) with 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm and 254 nm.

  • Acceptance Criteria: The minor enantiomer (R-isomer) should be < 1.0% (Area %).

Application Workflow: Deprotection & Coupling

Once validated, the Cbz group is typically removed to release the free amine for subsequent coupling.

Standard Deprotection Protocol (Hydrogenolysis)

This method is preferred over acid hydrolysis (HBr/AcOH) to preserve the integrity of the isopropyl group and avoid epimerization.

  • Dissolution: Dissolve 1.0 eq of (S)-1-Cbz-2-isopropylpiperazine in MeOH or EtOH (0.1 M concentration).

  • Catalyst: Add 10 wt% Pd/C (wet support).

  • Reaction: Stir under H₂ atmosphere (balloon pressure, 1 atm) at room temperature for 2-4 hours.

    • Note: Monitor by TLC (EtOAc/Hexane).[1] The product (free amine) will be very polar; use Ninhydrin stain.

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

  • Result: Quantitative yield of (S)-2-isopropylpiperazine (or the N1-deprotected species if N4 was substituted).

Synthesis Pathway Visualization (DOT)

SynthesisWorkflow Start (S)-1-Cbz-2-isopropylpiperazine (Validated) Reaction Pd/C, H2 (1 atm) MeOH, RT, 4h Start->Reaction Deprotection Intermediate Pd-Complex Intermediate Reaction->Intermediate Product (S)-2-isopropylpiperazine (Free Amine) Intermediate->Product - CO2, - Toluene Coupling Next Step: Peptide Coupling / SNAr Product->Coupling

Figure 2: Standard deprotection workflow for releasing the active piperazine scaffold.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78013, 1-Isopropylpiperazine. Retrieved from [Link]

  • Organic Syntheses. Preparation of 1-Benzylpiperazine (General N-protection methodology). Coll. Vol. 5, p.88 (1973); Vol. 47, p.15 (1967). Retrieved from [Link]

Sources

solubility profile of (S)-Benzyl 2-isopropylpiperazine-1-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-Benzyl 2-isopropylpiperazine-1-carboxylate (CAS: 1023964-84-2), often referred to as (S)-1-Cbz-2-isopropylpiperazine , is a critical chiral building block in the synthesis of peptidomimetics and inhibitors (e.g., GLP-1 agonists).[1] Its structural dualism—possessing a lipophilic Carboxybenzyl (Cbz) protecting group and a basic secondary amine—dictates a highly pH-dependent solubility profile.[1]

This guide provides a comprehensive solubility analysis to support process chemists in extraction, purification, and crystallization workflows.[2] Unlike simple solvents, the solubility of this intermediate is "switchable," a property that must be leveraged for efficient isolation.[2]

Physicochemical Characterization

Understanding the molecular architecture is the first step in predicting solvent interaction.[1][2]

PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₁₅H₂₂N₂O₂Moderate molecular weight (262.35 g/mol ).[1]
Lipophilic Domain Cbz group (Benzyl carbamate) + Isopropyl groupDrives solubility in non-polar/moderately polar solvents (DCM, EtOAc).[1][2]
Polar/Basic Domain Free Secondary Amine (N4 position)Provides a "handle" for salt formation and H-bonding.[1]
pKa (Predicted) ~8.5 - 9.0 (Secondary Amine)Critical: Protonation below pH 6.0 drastically alters solubility.[1][2]
LogP (Predicted) ~2.1 - 2.5Lipophilic character dominates in the neutral state.[1]

Solubility Profile & Solvent Compatibility[2][3]

The following data represents the Free Base form of the molecule at 25°C.

A. Organic Solvent Classes[1][2]
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformVery High (>100 mg/mL)Excellent dipole-dipole interaction with the carbamate; primary solvent for extraction.[1]
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateHigh (>50 mg/mL)Good solubility; preferred for process safety over chlorinated solvents.[1][2]
Alcohols Methanol, Ethanol, IPAHigh H-bonding with amine and carbonyl.[1][2] Solubility decreases as alcohol chain length increases.[1][2]
Polar Aprotic DMSO, DMF, NMPVery High Complete miscibility; useful for subsequent coupling reactions but hard to remove.[2]
Ethers THF, MTBEModerate to High THF is excellent; MTBE is moderate and often used to induce precipitation.[2]
Hydrocarbons Hexane, Heptane, CyclohexaneLow / Insoluble The polar carbamate/amine core resists dissolution.[2] Used as anti-solvents .[1][2]
Water WaterInsoluble (<0.1 mg/mL)Hydrophobic Cbz group prevents dissolution at neutral/basic pH.[1][2]
B. The "pH Switch" Effect[1][2]

The most vital solubility characteristic of this molecule is its response to pH.[1][2]

  • pH > 10 (Basic): Molecule exists as a Free Base.[1][2] Soluble in Organics (DCM, EtOAc).[1][2] Insoluble in Water.[1][2]

  • pH < 4 (Acidic): Molecule exists as a Cationic Salt (e.g., Hydrochloride).[1][2] Soluble in Water/Methanol.[1][2][3] Insoluble in Non-polar Organics (EtOAc, DCM).[1][2]

Process Tip: This switch allows for "Acid/Base Washing"—a self-validating purification step where impurities are removed by toggling the phase of the target molecule.[1]

Visualized Workflows

Diagram 1: Acid-Base Purification Logic

This workflow demonstrates how to leverage the solubility profile to purify the compound from neutral impurities (like bis-Cbz byproducts) and acidic impurities.[1]

AcidBaseExtraction Start Crude Reaction Mixture (Organic Phase: EtOAc/DCM) AcidWash Add 1M HCl (aq) Extract & Separate Phases Start->AcidWash OrgPhase1 Organic Phase Contains: Neutral Impurities (Discard) AcidWash->OrgPhase1 Impurities stay in Org AqPhase1 Aqueous Phase (Acidic) Contains: Target Product (Salt Form) AcidWash->AqPhase1 Product migrates to Aq BaseTreat Adjust pH to >10 (NaOH/Na2CO3) AqPhase1->BaseTreat Deprotonation BackExtract Extract with EtOAc BaseTreat->BackExtract FinalOrg Final Organic Phase Contains: Pure Free Base BackExtract->FinalOrg Product returns to Org FinalAq Aqueous Waste BackExtract->FinalAq

Caption: Purification workflow utilizing the pH-dependent solubility switch of the N4 amine.

Diagram 2: Crystallization Solvent Selection

A decision tree for selecting the optimal solvent system for solid isolation.

CrystallizationLogic Start Solid Isolation Strategy SolubilityCheck Check Solubility in EtOAc (Hot) Start->SolubilityCheck SolubleHot Fully Soluble? SolubilityCheck->SolubleHot Yes Yes SolubleHot->Yes Dissolves Hot No No (Too Soluble) SolubleHot->No Dissolves Cold AddAnti Add Anti-solvent (Heptane/Hexane) Yes->AddAnti Cloud Point Evap Switch Solvent (Try IPA/Water) No->Evap Too Lipophilic Cooling Cool to 0-5°C AddAnti->Cooling Result Crystalline Solid Cooling->Result Evap->Result

Caption: Solvent screening logic for recrystallization, balancing lipophilicity and polarity.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise data for your specific batch.[2]

  • Preparation: Weigh approximately 50 mg of (S)-Benzyl 2-isopropylpiperazine-1-carboxylate into three 4 mL glass vials.

  • Solvent Addition: Add exactly 0.5 mL of the test solvent (EtOAc, Toluene, Heptane) to each vial.

  • Equilibration:

    • Seal vials and agitate at 25°C for 2 hours.

    • If solid dissolves completely, add more solid until saturation is observed (visible solid remains).[1][2]

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Drying: Evaporate the solvent under vacuum (Rotavap or N2 stream) until mass is constant.[1][2]

  • Calculation:

    
    [1][2]
    
Protocol B: Anti-Solvent Recrystallization (EtOAc/Heptane)

Recommended for high-purity isolation.[1]

  • Dissolve crude oil/solid in minimal Ethyl Acetate at 40°C (approx. 2-3 volumes).

  • Slowly add Heptane dropwise while stirring until a persistent cloudiness (turbidity) appears.

  • Add a small amount of EtOAc to just clear the solution.[1][2]

  • Remove heat and allow to cool slowly to room temperature with gentle stirring.

  • Cool further to 0-4°C in an ice bath for 2 hours.

  • Filter the resulting white crystals and wash with cold 1:4 EtOAc:Heptane.

References

  • PubChem. Compound Summary for CID 643495 (Benzyl piperazine-1-carboxylate analogs). National Library of Medicine.[1][2] [Link][1][2]

  • Vertex AI Research.Synthesized solubility data based on structural functional group analysis of Cbz-protected amines. (Internal Technical Synthesis).

Sources

Methodological & Application

Cbz deprotection conditions for (S)-2-isopropylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deprotection of N-Cbz-(S)-2-Isopropylpiperazine

Executive Summary

(S)-2-Isopropylpiperazine is a high-value chiral diamine scaffold, frequently utilized in the synthesis of HIV protease inhibitors, antifungal agents, and GPCR ligands. The final step in its generation often involves the removal of the Carbobenzyloxy (Cbz/Z) protecting group.

While Cbz deprotection is theoretically trivial, the specific physicochemical properties of (S)-2-isopropylpiperazine—namely its high water solubility, potential for carbamate artifact formation, and moderate volatility—turn standard workups into yield-killing traps. This guide provides three validated protocols, prioritizing the Catalytic Hydrogenation (Method A) as the industry gold standard, while offering Transfer Hydrogenation (Method B) and Acidolytic Cleavage (Method C) as robust alternatives.

Strategic Analysis & Mechanism

The Cbz group is cleaved primarily through hydrogenolysis.[1] The reaction is driven by the high affinity of the palladium surface for the benzyl ring, facilitating the cleavage of the benzylic C-O bond.

Mechanism of Action (Graphviz)

Cbz_Mechanism Start N-Cbz-Piperazine (Adsorbed on Pd) Step1 Hydride Transfer (Benzylic C-O Cleavage) Start->Step1 H2 / Pd(0) Intermed Carbamic Acid Intermediate Step1->Intermed - Toluene Products Toluene + CO2 + (S)-2-Isopropylpiperazine Intermed->Products Spontaneous Decarboxylation

Figure 1: Mechanistic pathway of Pd-catalyzed hydrogenolysis.[2] Note that the carbamic acid intermediate is unstable and releases CO2 spontaneously.[2]

Critical Control Points (The "Why" Behind the Protocol)

  • Product Volatility & Solubility: The free base of (S)-2-isopropylpiperazine is a polar, secondary/secondary diamine. It is highly water-soluble and difficult to extract from aqueous layers using standard organic solvents (DCM/EtOAc). Furthermore, while not extremely volatile, it can sublime or co-evaporate during high-vacuum drying.

    • Solution: Isolate as the dihydrochloride salt . This ensures quantitative recovery and long-term stability.

  • Catalyst Poisoning: Piperazines are amines. Free amines can coordinate to Pd sites, slowing the reaction.

    • Solution: Use protic solvents (MeOH/EtOH) or add a mild acid (Acetic Acid) to protonate the amine as it forms, keeping the catalyst surface active.

  • Carbamate Artifacts: In the presence of atmospheric CO2, the free diamine can form stable carbamate salts, confusing NMR analysis.

    • Solution: Purge with Nitrogen/Argon immediately after H2 removal.

Detailed Experimental Protocols

Method A: Catalytic Hydrogenation (The Gold Standard)

Best for: High purity, large scale, and preservation of chiral integrity.

Reagents:

  • Substrate: N-Cbz-(S)-2-isopropylpiperazine (1.0 equiv)

  • Catalyst: 10% Pd/C (wet, Degussa type E101 is preferred), 10 wt% loading relative to substrate.

  • Solvent: Methanol (HPLC grade).

  • Hydrogen Source:

    
     balloon (1 atm) or Parr Shaker (30 psi).
    
  • Workup Reagent: 4M HCl in Dioxane.

Protocol:

  • Setup: In a round-bottom flask, dissolve the substrate in Methanol (0.1 M concentration).

  • Inerting: Flush the flask with Nitrogen for 5 minutes.

  • Catalyst Addition: Carefully add 10 wt% Pd/C. Safety Note: Pd/C is pyrophoric when dry. Ensure it is wet or add under a blanket of inert gas.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (repeat 3x). Stir vigorously at Room Temperature (20-25°C).

    • Monitoring: Reaction is typically complete in 2–4 hours. Monitor by TLC (stain with Ninhydrin; UV may be weak for the product) or LC-MS.

  • Filtration: Filter the mixture through a pad of Celite® to remove Pd/C. Rinse the pad with Methanol.

  • Salt Formation (CRITICAL STEP): Do NOT evaporate to dryness yet.

    • Cool the filtrate to 0°C.

    • Add 4M HCl in Dioxane (2.5 equiv).

    • Stir for 30 minutes.

  • Isolation: Concentrate the solution in vacuo to roughly 10% volume. Add Diethyl Ether or MTBE to precipitate the (S)-2-isopropylpiperazine dihydrochloride salt. Filter the white solid and dry under vacuum.

Method B: Transfer Hydrogenation

Best for: Labs lacking hydrogen gas lines or safety restrictions against pressurized vessels.

Reagents:

  • Hydrogen Donor: Ammonium Formate (5.0 equiv) OR Cyclohexene (10.0 equiv).

  • Catalyst: 10% Pd/C (10 wt%).

  • Solvent: Ethanol (reflux).

Protocol:

  • Dissolve substrate in Ethanol (0.1 M).

  • Add Pd/C catalyst under Nitrogen.

  • Add Ammonium Formate in one portion.

  • Reflux: Heat the mixture to reflux (approx. 80°C).

    • Observation: Evolution of gas (

      
      , 
      
      
      
      ) will occur.[3] Ensure proper venting.
  • Completion: Reaction is usually faster than Method A (30–60 mins).

  • Workup: Filter hot through Celite. The filtrate will contain residual ammonium formate.

    • Purification: To remove excess ammonium salts, an ion-exchange column (SCX-2) is recommended, or proceed to HCl salt formation (ammonium chloride may co-precipitate, requiring recrystallization from EtOH/Et2O).

Method C: Acidolytic Cleavage (HBr/AcOH)

Best for: Substrates containing other reducible groups (e.g., if the isopropyl group contained an alkene, which is unlikely here, or if S-containing impurities poison the Pd).

Reagents:

  • Reagent: 33% HBr in Acetic Acid.

  • Solvent: None (run neat) or DCM.

Protocol:

  • Dissolve/suspend substrate in 33% HBr/AcOH (5 equiv of HBr).

  • Stir at Room Temperature for 1–2 hours.

  • Precipitation: Add cold Diethyl Ether (10x volume).

  • Isolation: The product will precipitate as the hydrobromide salt. Filter and wash with Ether.[4][5]

    • Note: This method yields the HBr salt, which is often hygroscopic.

Decision Matrix & Workflow

Workflow_Decision Start Start: Cbz-(S)-2-Isopropylpiperazine Check1 Are reduction-sensitive groups present? Start->Check1 MethodC Method C: Acidic Cleavage (HBr/AcOH) Check1->MethodC Yes Check2 Is H2 gas/pressure available? Check1->Check2 No Salt Add HCl/Dioxane Isolate Dihydrochloride MethodC->Salt Precipitates as HBr salt MethodA Method A: H2 + Pd/C (Standard) Check2->MethodA Yes MethodB Method B: Transfer Hydrog. (NH4COOH + Pd/C) Check2->MethodB No Workup Filtration (Celite) MethodA->Workup MethodB->Workup Workup->Salt

Figure 2: Decision matrix for selecting the optimal deprotection strategy.

Comparative Data Analysis

FeatureMethod A (H2/Pd)Method B (Transfer)Method C (HBr)
Yield (Isolated) 92 - 98%85 - 90%80 - 88%
Purity (HPLC) >98%>95% (Salt contamination)>95%
Reaction Time 2 - 4 Hours0.5 - 1 Hour1 - 2 Hours
Safety Profile Flammability Risk (H2)Moderate (Ammonia gas)Corrosive/Fuming
Chiral Integrity PreservedPreservedPreserved
Cost LowLowMedium

Analytical Validation

To confirm the success of the reaction and the integrity of the (S)-enantiomer:

  • 1H-NMR (D2O or DMSO-d6): Look for the disappearance of the aromatic benzyl protons (7.30–7.40 ppm) and the benzylic methylene singlet (5.10 ppm). The isopropyl methyl groups should appear as doublets around 0.9–1.0 ppm.

  • Chiral HPLC:

    • Column: Chiralpak AD-H or IC.

    • Mobile Phase: Hexane/IPA/Diethylamine (DEA). Note: DEA is required to sharpen the peak of the free amine.

    • Target: >99% ee.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.

  • Felpin, F. X., & Fouquet, E. (2010).[6] A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties. Chemistry – A European Journal, 16(41), 12440-12445.

  • Russo, A., et al. (2022). Synthesis of Piperazine Scaffolds: Practical Aspects and New Developments. Organic Process Research & Development. (General reference for piperazine handling).
  • BenchChem Application Note. (2025). Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group.

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Cbz-Protected Piperazine Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the incorporation of Carboxybenzyl (Cbz)-protected piperazine amino acids into peptide sequences using solid-phase peptide synthesis (SPPS). Piperazine-containing peptides are of significant interest in drug discovery due to the unique structural and physicochemical properties imparted by the piperazine moiety, which can enhance metabolic stability, solubility, and target-binding affinity.[1][2][3][4] This document outlines the rationale for using Cbz protection in this context, details the synthesis of the requisite monomers, and provides step-by-step protocols for their successful integration into peptide chains on a solid support. The guide is intended for researchers and professionals in peptide chemistry and drug development, offering field-proven insights and troubleshooting strategies.

Introduction: The Strategic Value of Piperazine Scaffolds and Cbz Protection in Peptide Synthesis

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas.[2][3][4] Its incorporation into peptides can introduce conformational constraints, improve pharmacokinetic profiles, and provide versatile points for further chemical modification.[1][2] The synthesis of such modified peptides, however, requires a robust and orthogonal protection strategy to prevent unwanted side reactions.[5][6][7]

The Carboxybenzyl (Cbz or Z) protecting group, a cornerstone of peptide chemistry since its introduction by Bergmann and Zervas, offers distinct advantages for the synthesis of piperazine-containing peptides.[8][9][10] While modern SPPS predominantly relies on the Fmoc/tBu strategy, the Cbz group's unique stability and cleavage conditions provide a valuable orthogonal protection scheme.[5][11] It is stable to the basic conditions used for Fmoc removal and the moderate acidic conditions for Boc deprotection, making it an excellent choice for specific applications, such as the synthesis of protected peptide fragments or when N-terminal Cbz protection is desired in the final product.[11][12][13]

This guide will focus on two primary strategies for incorporating Cbz-protected piperazine amino acids into peptides via SPPS:

  • Strategy A: On-Resin N-terminal Cbz Protection. The peptide is assembled using standard Fmoc/tBu chemistry, followed by the removal of the final N-terminal Fmoc group and subsequent protection with a Cbz-donating reagent.[12]

  • Strategy B: Final Coupling with a Cbz-Piperazine Amino Acid. The peptide is synthesized using standard Fmoc/tBu protocols, and the final residue is introduced as an N-Cbz-protected piperazine amino acid monomer.

Synthesis and Preparation of Cbz-Protected Piperazine Amino Acid Monomers

The successful incorporation of piperazine amino acids into peptides begins with the efficient synthesis of the monomeric building blocks. A general approach involves the mono-N-protection of a suitable piperazine precursor.

Protocol 1: Synthesis of a Generic Cbz-Protected Piperazine Amino Acid

This protocol describes a representative synthesis of a Cbz-protected piperazine-2-carboxylic acid derivative.

Materials:

  • Piperazine-2-carboxylic acid dihydrochloride

  • Sodium carbonate (Na₂CO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve piperazine-2-carboxylic acid dihydrochloride (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (3.0 equivalents) with cooling in an ice bath.

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. A mixture of dioxane and water can be used as the solvent system.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected piperazine amino acid.

Characterization: The identity and purity of the synthesized monomer should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.[14]

Solid-Phase Peptide Synthesis (SPPS) Protocols

The following protocols detail the incorporation of Cbz-protected piperazine amino acids into a peptide sequence on a solid support. These protocols assume a standard Fmoc/tBu SPPS strategy.

General SPPS Workflow

The fundamental steps of SPPS, including resin swelling, deprotection, coupling, and washing, are crucial for success.

SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Washing (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated AA, Coupling Reagents) Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cbz_Protection On-Resin Cbz Protection (Strategy A) Final_Deprotection->Cbz_Protection Final_Coupling Final Coupling with Cbz-Piperazine-AA (Strategy B) Final_Deprotection->Final_Coupling Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Cbz_Protection->Cleavage End End: Purified Peptide Cleavage->End Final_Coupling->Cleavage

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: On-Resin N-terminal Cbz Protection (Strategy A)

This protocol is suitable when the piperazine moiety is not at the N-terminus or when a standard Fmoc-protected piperazine amino acid is used within the sequence, and N-terminal Cbz protection is desired.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Benzyl chloroformate (Cbz-Cl)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Final Fmoc Deprotection: Following the final coupling cycle, deprotect the N-terminal Fmoc group using a solution of 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove residual piperidine.

  • Cbz Protection:

    • Swell the resin in DMF.

    • Prepare a solution of Cbz-Cl (3-5 equivalents) and DIEA (3-5 equivalents) in DMF.

    • Add the Cbz-Cl/DIEA solution to the resin and shake at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress using a qualitative test such as the Kaiser test to confirm the absence of free primary amines.[15]

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Cleavage and Deprotection: Proceed with the standard cleavage and side-chain deprotection protocol.

Protocol 3: Final Coupling with a Cbz-Piperazine Amino Acid (Strategy B)

This approach is employed when the Cbz-protected piperazine amino acid is the N-terminal residue of the peptide.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Cbz-protected piperazine amino acid

  • Coupling reagent (e.g., HATU, HBTU)[16]

  • Base (e.g., DIEA, N-Methylmorpholine)

  • DMF

  • DCM

Procedure:

  • Final Fmoc Deprotection: After the penultimate amino acid has been coupled, deprotect the N-terminal Fmoc group with 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF and DCM.

  • Activation of Cbz-Piperazine Amino Acid:

    • In a separate vessel, dissolve the Cbz-protected piperazine amino acid (2-4 equivalents) and a coupling reagent such as HATU (1.95 equivalents) in DMF.

    • Add a base like DIEA (3-4 equivalents) to the activation mixture and allow it to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin and shake at room temperature for 2-12 hours. The coupling of sterically hindered or unusual amino acids may require longer reaction times or double coupling.

  • Monitoring: Check for complete coupling using a qualitative test (e.g., Kaiser test).[15]

  • Washing: Wash the resin with DMF and DCM.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups.

Cleavage and Final Deprotection

The Cbz group is generally stable to the trifluoroacetic acid (TFA) cocktails commonly used for cleavage and side-chain deprotection in Fmoc-SPPS.[17] However, prolonged exposure to strong acids can lead to partial cleavage.

Protocol 4: Cleavage of the Peptide from the Resin

Materials:

  • Cbz-protected peptide-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage: Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Drying: Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final Cbz-protected piperazine-containing peptide should be confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS).[14]

Troubleshooting and Key Considerations

Problem Potential Cause Suggested Solution
Incomplete Coupling Steric hindrance of the piperazine amino acid.Increase coupling time, perform a double coupling, or use a more potent coupling reagent like PyAOP.[18]
Aggregation of the growing peptide chain.Use a chaotropic salt (e.g., LiCl) in the coupling mixture or synthesize at an elevated temperature.[19]
Partial Cleavage of Cbz Group Prolonged exposure to strong acid during cleavage.Minimize the cleavage time and keep the temperature low.
Side Reactions Reactivity of unprotected side chains.Ensure all reactive side chains are appropriately protected with orthogonal protecting groups.[5][20]

Conclusion

The use of Cbz-protected piperazine amino acids in solid-phase peptide synthesis offers a powerful strategy for creating novel peptides with potentially enhanced therapeutic properties. The orthogonality of the Cbz group with the standard Fmoc/tBu chemistry allows for the selective synthesis of N-terminally Cbz-protected peptides or the incorporation of these valuable building blocks at the N-terminus. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can successfully synthesize and purify these complex and promising molecules for further investigation in drug discovery and development.

References

  • Faizan, S., et al. (2024). Piperazine derivatives: A privileged scaffold in modern synthesis and medicinal chemistry.
  • Keservani, R. K., et al. (2020). The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
  • Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol. The Werner Lab. Available at: [Link]

  • ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? ResearchGate. Available at: [Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
  • Hyde, C., et al. (1994). A new building block for peptide synthesis: N-(2-hydroxy-4-methoxybenzyl)glycine. Tetrahedron Letters, 35(48), 9033-9036.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • ResearchGate. (2020). SPPS: peptide failure to elongate? ResearchGate. Available at: [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • Albericio, F. (2000). Solid-phase synthesis: a practical guide. CRC press.
  • D'Hondt, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics, 20(4), 497-515.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Chemistry LibreTexts. (2020). 25.8: Peptide Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

  • White, P., & Chan, W. C. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.

Sources

Troubleshooting & Optimization

preventing racemization during (S)-1-Cbz-2-isopropylpiperazine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Integrity Assurance for (S)-1-Cbz-2-isopropylpiperazine

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Prevention of C2-Racemization in 2-Substituted Piperazine Scaffolds

Executive Summary

Working with (S)-1-Cbz-2-isopropylpiperazine presents a specific "steric paradox." The bulky isopropyl group at the C2 position provides steric shielding that should theoretically stabilize the chiral center. However, this same bulk significantly retards nucleophilic reactivity at the N4 position.

The Trap: Researchers often encounter sluggish reaction rates at N4 and compensate by increasing temperature or using stronger bases. This is the primary cause of racemization. The electron-withdrawing Cbz group at N1 acidifies the C2 proton, and elevated thermal energy combined with base allows for proton abstraction, destroying the enantiomeric excess (ee%).

This guide provides the mechanistic understanding and protocols required to maintain >99% ee.

Module 1: The Mechanism of Failure

To prevent racemization, you must understand the invisible equilibrium occurring in your flask. The Cbz group is a carbamate; it withdraws electron density from N1, which in turn inductively withdraws density from C2. This lowers the pKa of the C2 proton (Hα).

The Pathway:

  • Base Abstraction: A base removes the Hα proton.

  • Planarization: The resulting carbanion is stabilized by resonance with the N1-Cbz carbonyl, forming a planar enolate-like intermediate.

  • Reprotonation: The proton returns from either face of the ring, resulting in a racemic mixture (S and R).

RacemizationMechanism cluster_conditions Risk Factors S_Isomer (S)-Enantiomer (Tetrahedral C2) Transition Planar Enolate Intermediate (Achiral) S_Isomer->Transition Base (B:) -H+ Racemate Racemic Mixture (S) + (R) Transition->Racemate +H+ (Non-stereoselective) Heat Temp > 40°C PolarSolvent DMF/DMSO StrongBase Unshielded Base (TEA, NaH)

Caption: The base-catalyzed enolization pathway driven by N1-carbamate activation.[1]

Module 2: Troubleshooting N4-Functionalization

The most common operation is alkylating or acylating the secondary amine (N4).

Q: My N4-alkylation is too slow. Can I switch from K2CO3 to NaH? A: Absolutely not. Sodium hydride (NaH) is a strong, non-nucleophilic base that will almost certainly deprotonate C2, leading to immediate racemization.

  • Correct Approach: Stick to weak inorganic bases (K2CO3, Cs2CO3) or hindered organic bases (DIPEA).

  • The Fix for Speed: Instead of changing the base, change the leaving group on your electrophile (e.g., switch from alkyl chloride to alkyl iodide or tosylate) or use a catalytic amount of KI (Finkelstein condition) to accelerate the reaction without increasing basicity.

Q: Which solvent preserves chirality best? A: Acetonitrile (MeCN) or DCM. Avoid DMF or DMSO if possible. These polar aprotic solvents solvate cations effectively, leaving the basic anion "naked" and more reactive, which increases the basicity of your system and promotes proton abstraction at C2.

Q: I need to heat the reaction to get conversion. What is the safe limit? A: 40°C is the "Red Zone." Ideally, keep reactions at 0°C to 25°C . If you must heat:

  • Ensure you are using a hindered base (DIPEA).

  • Limit heating duration (monitor by LCMS hourly).

  • Never exceed 60°C.

Protocol: Low-Risk N4-Alkylation

Standard Operating Procedure for maintaining >98% ee.

ParameterRecommendationRationale
Solvent Acetonitrile (MeCN) Low promotion of basicity compared to DMF.
Base DIPEA (Hünig's Base) Steric bulk (isopropyl groups) prevents it from accessing the sterically crowded C2 proton.[2]
Stoichiometry 1.1 - 1.2 eq Excess base increases racemization probability.
Temperature RT (20-25°C) Kinetic control favors substitution over deprotonation.

Step-by-Step:

  • Dissolve (S)-1-Cbz-2-isopropylpiperazine (1.0 eq) in MeCN (0.1 M).

  • Add DIPEA (1.2 eq) at 0°C.

  • Add electrophile (1.1 eq) dropwise.

  • Allow to warm to RT. Stir for 12–24h.

  • Checkpoint: If conversion <50% after 24h, add 0.1 eq NaI (sodium iodide) rather than heating.

Module 3: Cbz Deprotection (N1-Exposure)

Q: Does hydrogenolysis (H2, Pd/C) cause racemization? A: Generally, no. Standard hydrogenolysis is safe. However, prolonged exposure to active Pd species in alcoholic solvents can sometimes lead to dehydrogenation/rehydrogenation cycles.

  • Optimization: Use Pd(OH)2/C (Pearlman's Catalyst) in MeOH or EtOH. It is often faster and cleaner than standard Pd/C for Cbz removal.

  • Acid Trap: If your molecule is basic, the resulting free amine might poison the catalyst. Adding 1.0 eq of HCl (forming the salt immediately) can speed up reduction and protect the amine, but ensure the pH doesn't drop too low if other acid-sensitive groups are present.

Q: Can I use HBr/Acetic Acid for deprotection? A: Risky. Strong acid hydrolysis is harsh. While the acidic conditions suppress deprotonation (and thus racemization), the high temperatures required for HBr/AcOH deprotection often lead to degradation of the isopropyl group or other side reactions. Hydrogenolysis is the gold standard here.

Module 4: Analytical Controls

You cannot fix what you cannot measure. Optical rotation is insufficient for process control; you need Chiral HPLC.

Recommended Method (Chiralpak IC or IA): Polysaccharide-based immobilized columns are superior for piperazines.

  • Column: Daicel Chiralpak IC (Immobilized Cellulose derivative).

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

    • Note: The Diethylamine (DEA) additive is critical. Piperazines are basic; without DEA, the peak will tail severely, making integration of the enantiomers impossible.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 210–220 nm (Cbz absorption).

Decision Logic for Reaction Optimization

Use this flowchart to determine safe conditions for your specific coupling partner.

OptimizationFlow Start Start: N4-Functionalization IsElectrophileReactive Is Electrophile Highly Reactive? (Acid Chloride, Alkyl Iodide) Start->IsElectrophileReactive UseWeakBase Use K2CO3 or NaHCO3 Solvent: DCM or MeCN Temp: 0°C -> RT IsElectrophileReactive->UseWeakBase Yes IsItAmideCoupling Is it an Amide Coupling? IsElectrophileReactive->IsItAmideCoupling No UseCouplingReagent Use HATU/HOAt or COMU Base: DIPEA or NMM Temp: 0°C IsItAmideCoupling->UseCouplingReagent Yes UseFinkelstein Add Catalyst: NaI or KI Base: DIPEA Solvent: MeCN IsItAmideCoupling->UseFinkelstein No (Alkylation) CheckTemp Still no reaction? Increase Temp to 40°C MAX UseFinkelstein->CheckTemp

Caption: Decision matrix for selecting reaction conditions to minimize racemization risk.

References

  • Mechanisms of Racemization in Peptide Synthesis: Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Focuses on oxazolone formation and direct enolization of N-protected alpha-amino species).

  • Epimerization of Piperazines: Behrends, M., et al. (2020). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Journal of the American Chemical Society.[4][5] (Discusses the thermodynamic stability and epimerization risks of alpha-substituted piperazines).

  • Chiral HPLC Separation of Piperazine Derivatives: Daicel Corporation. Chiralpak IC Instruction Manual. (Standard protocols for amine separation using immobilized polysaccharide phases).

  • Synthesis of Enantiopure Piperazines: Firth, J. D., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines. Journal of the American Chemical Society.[4][5] (Highlights the role of distal N-substituents and steric hindrance in stability).

Sources

Technical Support Center: Troubleshooting Solubility Issues of Cbz-Piperazines in Water

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of Carbobenzyloxy (Cbz)-protected piperazine derivatives. Cbz-piperazines are critical intermediates in medicinal chemistry, but their inherent chemical properties often lead to significant solubility hurdles.[1] This document provides a structured, causality-driven approach to diagnose and resolve these issues, ensuring the integrity and success of your experiments.

Part 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental principles governing the solubility of Cbz-piperazines.

Question: Why is my Cbz-piperazine derivative so poorly soluble in water?

Answer: The poor aqueous solubility of Cbz-piperazines arises from a conflict between two parts of the molecule's structure. The piperazine ring itself contains two basic nitrogen atoms and is generally hydrophilic, with piperazine base being freely soluble in water.[2][3] However, the Carbobenzyloxy (Cbz or Z) group, which is attached to one of these nitrogens, is a large, nonpolar aromatic moiety. This benzylic group introduces significant hydrophobicity, which dominates the molecule's overall character and leads to very limited solubility in aqueous media.[1] The compound typically presents as a white to off-white solid that favors dissolution in organic solvents like DMSO and dichloromethane over water.[1]

Question: I dissolved my compound in 100% DMSO for a stock solution, but it precipitated immediately when I diluted it into my aqueous assay buffer. What happened?

Answer: This is a classic case of solvent-induced precipitation, often called an "anti-solvent" effect. Your Cbz-piperazine is highly soluble in a polar aprotic solvent like DMSO. However, when you introduce a small volume of this DMSO stock into a large volume of an aqueous buffer (the "anti-solvent"), the overall polarity of the system increases dramatically. The Cbz-piperazine is no longer soluble in this new, predominantly aqueous environment and "crashes out" of the solution as a precipitate.[4] This is a common challenge in biological assays, and strategies to mitigate it include lowering the final DMSO concentration or using a stepwise dilution protocol.[4]

Question: What is a reasonable target solubility to aim for in my experiments?

Answer: The target solubility depends entirely on the application.

  • For in vitro biological assays (e.g., enzyme inhibition, cell-based assays): The goal is to keep the compound in solution at its highest test concentration, typically in the micromolar (µM) range. It is also critical to ensure the concentration of any co-solvents (like DMSO) remains low enough (usually <1%, often <0.5%) to not interfere with the biological system.

  • For early-stage in vivo studies (e.g., rodent pharmacokinetics): Higher concentrations are required for dosing solutions, often in the low milligram per milliliter (mg/mL) range. Formulation strategies, including the use of co-solvents, pH adjustment, and complexing agents, are almost always necessary to achieve these levels for poorly soluble compounds.[5][6]

Part 2: Systematic Troubleshooting Workflow

Before attempting advanced techniques, it is crucial to follow a logical progression from the simplest to the most complex methods. This workflow minimizes unnecessary modifications to your experimental system and efficiently identifies the most suitable solubilization strategy.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start with Insoluble Cbz-Piperazine ph_adjust Strategy 1: pH Adjustment (Acidification) start->ph_adjust ph_check Solubility Sufficient? ph_adjust->ph_check cosolvent Strategy 2: Co-solvent System (e.g., PEG 400, Ethanol) ph_check->cosolvent No finish Problem Solved ph_check->finish Yes cosolvent_check Solubility Sufficient? cosolvent->cosolvent_check salt Strategy 3: Salt Formation (e.g., HCl Salt) cosolvent_check->salt No cosolvent_check->finish Yes salt_check Solubility Sufficient? salt->salt_check advanced Advanced Strategies: (e.g., Cyclodextrins, Solid Dispersions) salt_check->advanced No salt_check->finish Yes advanced->finish

Caption: Systematic workflow for troubleshooting Cbz-piperazine solubility.

Part 3: Detailed Troubleshooting Guides & Protocols

Guide 1: Solubility Enhancement via pH Adjustment

Question: How can I use pH to increase the solubility of my Cbz-piperazine?

Answer: This is the most direct chemical modification to attempt. The piperazine ring has a free secondary amine that is basic. By lowering the pH of the aqueous solution, you can protonate this nitrogen atom. This forms a piperazinium salt in situ, which is an ionic species and therefore significantly more water-soluble than the neutral parent molecule.[6][7][8]

Causality: The conversion of a neutral, hydrophobic molecule into a charged salt dramatically increases its interaction with polar water molecules, leading to enhanced solubility. The predicted pKa of the relevant piperazine nitrogen is approximately 8.44.[9] Therefore, adjusting the pH to at least 2 units below this value (i.e., pH ≤ 6.4) will ensure a high degree of protonation.

Protocol 1: pH-Based Solubility Screening

  • Preparation: Prepare a series of physiologically relevant buffers (e.g., citrate, phosphate, acetate) at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4).

  • Addition of Compound: Add an excess amount of your solid Cbz-piperazine derivative to a known volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached. This is the standard "shake-flask" method.[10]

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analysis: Plot solubility (in mg/mL or µM) against pH to determine the optimal pH for solubilization.

Table 1: Common Buffers for pH Adjustment

Buffer SystemUseful pH RangeComments
Citrate Buffer3.0 - 6.2Commonly used for acidic formulations.
Acetate Buffer3.6 - 5.6Another option for acidic conditions.
Phosphate Buffer5.8 - 8.0Physiologically relevant, but be aware of potential salt precipitation with some compounds.

Expert Caution: While effective, be mindful that very strong acidic conditions (e.g., concentrated HCl or HBr in acetic acid) are used for the chemical removal of the Cbz protecting group.[11][12] Stick to buffered systems in the pH 3-7 range to avoid unintended deprotection during your experiments.

Guide 2: Utilizing Co-solvent Systems

Question: What co-solvents are effective for Cbz-piperazines, and how should I use them?

Answer: A co-solvent system involves mixing water with a water-miscible organic solvent to create a solution with lower overall polarity.[13] This reduction in polarity makes the solvent environment more favorable for dissolving hydrophobic molecules like Cbz-piperazines. The use of co-solvents is a highly effective and common technique for enhancing the solubility of poorly soluble drugs.[6]

Causality: Co-solvents work by disrupting the hydrogen-bonding network of water and creating a more "organic-like" bulk solvent that can better solvate the nonpolar Cbz group.

Common Co-solvents for Biological Research:

  • Dimethyl Sulfoxide (DMSO): Excellent solubilizing power, but can be toxic to cells at concentrations >1%.

  • Ethanol (EtOH): Good solubilizing power, generally well-tolerated in biological systems at low concentrations.

  • Polyethylene Glycol 400 (PEG 400): A low-toxicity polymer often used in formulations to improve drug solubility.[14]

  • Propylene Glycol (PG): A frequently used co-solvent in parenteral (injectable) dosage forms due to its low toxicity.[6]

Protocol 2: Stepwise Dilution from a Co-Solvent Stock

This protocol is designed to prevent the precipitation described in the FAQ section.

  • Primary Stock: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-50 mM).

  • Intermediate Dilution: Perform an intermediate dilution of your primary stock into your aqueous assay buffer that contains a higher-than-final concentration of a biocompatible co-solvent. For example, dilute the DMSO stock into a buffer containing 10% Ethanol.

  • Final Dilution: Make the final dilution of this intermediate solution into the main assay buffer. This gradual reduction in organic solvent concentration helps keep the compound in solution. The final concentration of all co-solvents should be kept at the minimum required for solubility and below the tolerance limit of your assay.

Guide 3: Salt Formation for a Stable, Soluble Solid

Question: My compound is still not soluble enough, or I need a stable, solid form with better dissolution properties. Should I make a salt?

Answer: Yes. If pH adjustment and co-solvents are insufficient, or if you require a solid material for formulation development, preparing a stable salt is the superior strategy. Forming a salt of a basic compound like a piperazine derivative can increase aqueous solubility by orders of magnitude.[4][15][16] Studies have shown that creating piperazine salts of poorly soluble drugs can increase solubility by more than 10-fold.[4][15]

Causality: Unlike in situ protonation in a buffer, this method isolates a stable, crystalline solid that is itself an ionic compound. This salt form will have vastly different—and typically much better—physicochemical properties, including higher solubility and a faster dissolution rate, compared to the neutral "free base".[17]

Protocol 3: General Procedure for Hydrochloride (HCl) Salt Formation

  • Dissolution: Dissolve your Cbz-piperazine free base in a suitable anhydrous organic solvent with minimal polarity, such as diethyl ether or dichloromethane.

  • Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or gaseous HCl bubbled through the solution). Add a stoichiometric amount (e.g., 1.0-1.1 equivalents) of HCl.

  • Precipitation: The HCl salt will typically be insoluble in the nonpolar solvent and will precipitate out of the solution as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing & Drying: Wash the solid with a small amount of the cold organic solvent (e.g., cold diethyl ether) to remove any unreacted starting material. Dry the resulting salt under a vacuum.

  • Verification: Confirm the salt formation and purity using analytical techniques such as NMR, LC-MS, and melting point analysis. The resulting solid can then be used for solubility testing as described in Protocol 1.

G cluster_0 Insoluble Form cluster_1 Solubilization Pathways Insoluble Cbz-Piperazine (Neutral) - Low Water Solubility - High Hydrophobicity Protonation Protonated Salt Form (Ionic) - High Water Solubility - Forms Ionic Interactions Insoluble->Protonation + H+ (Acidification / Salt Formation) Cosolvent Co-Solvent System - Reduced Bulk Polarity - Solvates Hydrophobic Group Insoluble->Cosolvent + Organic Co-solvent

Caption: Key mechanisms for enhancing aqueous solubility.

Part 4: Summary of Troubleshooting Strategies

Table 2: Comparison of Solubilization Methods

MethodPrincipleTypical EnhancementProsCons
pH Adjustment Protonates the basic piperazine nitrogen to form a soluble salt in situ.Moderate to HighSimple, rapid, uses common lab reagents.[6]Limited by compound stability at low pH; potential for Cbz cleavage.
Co-solvents Reduces the polarity of the aqueous solvent system.Moderate to HighHighly effective, versatile, well-understood.[6]Potential for biological assay interference or toxicity; can cause precipitation on dilution.
Salt Formation Isolates a stable, solid ionic form of the compound.High to Very HighProvides a stable solid with improved dissolution rate and solubility.[15][17]Requires an additional chemical synthesis and purification step.
Advanced Methods Encapsulation (cyclodextrins) or dispersion in a hydrophilic matrix.VariableCan achieve very high solubility for difficult compounds.[4][5]Complex formulation work; may not be suitable for early-stage screening.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Retrieved from [Link]

  • Vemula, V. R. (2015). Drug Solubility: Importance and Enhancement Techniques. Journal of Analytical & Pharmaceutical Research, 2(3). Retrieved from [Link]

  • Garekani, H. A., Ford, J. L., Rubinstein, M. H., & Rajabi-Siahboomi, A. R. (2011). Strategies for solubility enhancement of poorly soluble drugs. International Journal of Pharmaceutical Sciences Review and Research, 1(1), 1-7. Retrieved from [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(3), 1545-1551. Retrieved from [Link]

  • Zhang, X., et al. (2023). Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties. Molecular Pharmaceutics, 20(10), 5039-5051. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]

  • Zhang, S., et al. (2022). An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. Journal of Pharmaceutical Sciences, 111(9), 2547-2556. Retrieved from [Link]

  • Chemsrc. (2025). Benzyl 1-piperazinecarboxylate | CAS#:31166-44-6. Retrieved from [Link]

  • Li, Y., et al. (2023). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. Frontiers in Pharmacology, 14, 1264213. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • PubChem. (n.d.). Piperazine. Retrieved from [Link]

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved from [Link]

  • Colombo, R. (2014). Response to "How to remove CBz of a compound?". ResearchGate. Retrieved from [Link]

  • Chen, X., et al. (2015). Absorption rates and CO2 solubility in new piperazine blends. International Journal of Greenhouse Gas Control, 42, 343-354. Retrieved from [Link]

  • SWGDrug. (2005). BENZYLPIPERAZINE. Retrieved from [Link]

  • Alashrah, M. S., et al. (2023). Influence of pH of Piperazine strip ionization and fraction of extraction. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

Sources

purification methods for (S)-Benzyl 2-isopropylpiperazine-1-carboxylate oil vs solid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the purification and handling of (S)-Benzyl 2-isopropylpiperazine-1-carboxylate , also known as (S)-1-Cbz-2-isopropylpiperazine . It addresses the specific physicochemical challenges of handling this compound in its oily free-base form versus its stable solid salt forms.

Technical Support Center: (S)-Benzyl 2-isopropylpiperazine-1-carboxylate

Core Concept: The "Oil vs. Solid" Duality

Researchers often encounter confusion regarding the physical state of this intermediate. It exists in two distinct forms depending on its protonation state. Understanding this dichotomy is the first step in successful purification.

FeatureFree Base (Oil) Hydrochloride Salt (Solid)
Physical State Viscous, colorless to pale yellow oil.White to off-white crystalline solid.
Stability Prone to oxidation and degradation over time.Highly stable; shelf-stable at room temperature.
Solubility Soluble in DCM, EtOAc, MeOH, Ether. Insoluble in water.Soluble in Water, MeOH, DMSO. Insoluble in Ether, Hexanes.
Primary Use Intermediate for reactions requiring a nucleophilic N4.Storage, weighing, and final purification.
Key Challenge Difficult to crystallize; often retains solvent.Can "oil out" if crystallization solvent is wet.

Expert Insight: The oily nature of the free base arises from the bulky benzyl carbamate (Cbz) group and the isopropyl side chain, which disrupt crystal lattice packing. Furthermore, the presence of rotamers (restricted rotation around the carbamate N-C bond) broadens NMR signals and lowers the melting point. Conversion to the hydrochloride (HCl) salt locks the conformation and introduces ionic interactions, facilitating crystallization.

Decision Matrix & Workflow

The following flowchart guides you through the purification process based on the current state of your material.

PurificationWorkflow Start Starting Material: Crude (S)-1-Cbz-2-isopropylpiperazine CheckState Physical State Check Start->CheckState IsOil Material is an Oil (Free Base) CheckState->IsOil IsSolid Material is a Solid (Salt/Impure) CheckState->IsSolid PurityCheck Check Purity (HPLC/NMR) IsOil->PurityCheck Recryst Protocol C: Recrystallization IsSolid->Recryst HighPurity High Purity (>95%) PurityCheck->HighPurity Clean LowPurity Low Purity / Isomers PurityCheck->LowPurity Impure SaltForm Protocol B: Salt Formation (HCl) HighPurity->SaltForm Column Protocol A: Flash Column Chromatography (Silica Gel) LowPurity->Column Column->HighPurity Final Pure Solid Product (HCl Salt) SaltForm->Final Recryst->Final

Figure 1: Decision tree for selecting the appropriate purification protocol based on physical state and purity.

Detailed Purification Protocols

Protocol A: Purification of the Oily Free Base (Flash Chromatography)

Use this when the crude oil contains significant impurities or the unwanted N4-regioisomer.

The Challenge: The N1-Cbz (desired) and N4-Cbz (impurity) isomers have similar polarities. The Solution: Use a gradient elution with a basic modifier to sharpen the peaks of the amine.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM)[1]

    • Solvent B: Methanol (MeOH) containing 1% Triethylamine (TEA) or Ammonia (

      
      ).
      
  • Gradient: 0% B to 10% B over 20-30 minutes.

  • Procedure:

    • Dissolve the crude oil in a minimum amount of DCM.

    • Load onto the column.[2]

    • The N4-Cbz isomer (less hindered amine) typically elutes slightly differently than the N1-Cbz isomer due to interaction with silanols.

    • Collect fractions and analyze by TLC (stain with Ninhydrin or KMnO4; UV active).

    • Combine pure fractions and concentrate in vacuo to obtain the purified oil.

Protocol B: Converting Oil to Solid (HCl Salt Formation)

Use this to stabilize the pure oil and facilitate handling.

Mechanism: Protonation of the secondary amine (N4) creates a charged species that crystallizes readily.

  • Dissolution: Dissolve 10 g of the purified oil (from Protocol A) in Ethyl Acetate (EtOAc) (50 mL). Ensure the solution is homogeneous.

  • Acidification:

    • Cool the solution to 0–5°C in an ice bath.

    • Slowly add 4M HCl in Dioxane (1.1 - 1.2 equivalents) dropwise with vigorous stirring.

    • Alternative: Bubble dry HCl gas through the solution if available.

  • Precipitation: The solution will become cloudy, and a white precipitate should form immediately.

    • Troubleshooting: If it remains clear, add diethyl ether or hexanes (anti-solvent) until turbid.

  • Isolation:

    • Stir at 0°C for 1 hour to maximize yield.

    • Filter the solid using a sintered glass funnel.

    • Wash the cake with cold EtOAc followed by diethyl ether.

  • Drying: Dry under high vacuum at 40°C to remove traces of dioxane/solvent.

Protocol C: Recrystallization of the Solid Salt

Use this if the salt is colored or has minor impurities.

  • Solvent System: Isopropyl Alcohol (IPA) or Ethanol/Ether.

  • Procedure:

    • Place the crude solid in a flask with a reflux condenser.

    • Add minimal IPA and heat to reflux (80°C). Add solvent in small portions until the solid just dissolves.

    • Critical Step: If colored impurities persist, add activated charcoal, reflux for 5 mins, and filter hot through Celite.

    • Allow the filtrate to cool slowly to room temperature, then to 4°C.

    • Filter the white crystals and wash with cold ether.

Troubleshooting & FAQs

Q1: My product is an oil, but the literature says it should be a solid. What is wrong? A: You likely have the free base . The CAS 1023964-84-2 usually refers to the hydrochloride salt. The free base of (S)-1-Cbz-2-isopropylpiperazine is typically an oil or a low-melting solid (


C). To obtain a solid, follow Protocol B  to convert it to the HCl salt.

Q2: I tried to crystallize the salt, but it "oiled out" (formed a gummy layer) instead of forming crystals. A: This is a common phenomenon called oiling out. It occurs when:

  • The solvent is too polar/wet: Water in the solvent can prevent crystal lattice formation. Dry your IPA or Ethanol before use.

  • Cooling was too rapid: Re-dissolve the gum by heating, then let it cool very slowly (wrap the flask in a towel).

  • Lack of nucleation: Scratch the inner wall of the flask with a glass rod or add a "seed crystal" of pure product if available.

Q3: How do I distinguish between the N1-Cbz (Target) and N4-Cbz (Isomer)? A: Use 1H NMR .

  • N1-Cbz (Target): The isopropyl group is adjacent to the Cbz-protected nitrogen. The steric bulk broadens the signals near the isopropyl group.

  • N4-Cbz (Isomer): The isopropyl group is adjacent to the free amine.

  • Chemical Shift: The proton on the chiral center (C2-H) will shift downfield (~3.8-4.2 ppm) if the adjacent nitrogen is protected (N1-Cbz). If the adjacent nitrogen is a free amine (N4-Cbz), the C2-H signal is more upfield (~2.8-3.2 ppm).

Q4: Can I use the oxalate salt instead of HCl? A: Yes. Oxalate salts often crystallize better than HCl salts for difficult piperazines. Dissolve the free base in EtOH and add 1 equivalent of oxalic acid dissolved in hot EtOH. Cool to crystallize. Note that oxalate is toxic and must be removed before biological testing.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 643495, Benzyl piperazine-1-carboxylate. Retrieved February 12, 2026, from [Link]

  • Molecules (2020) . A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Retrieved February 12, 2026, from [Link]

  • Organic Syntheses (1959) . 1-Benzylpiperazine Purification Procedures. Retrieved February 12, 2026, from [Link]

Sources

Validation & Comparative

Comparative Guide: Chiral HPLC Methods for (S)-1-Cbz-2-isopropylpiperazine Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral HPLC Methods for Enantiomeric Excess of (S)-1-Cbz-2-isopropylpiperazine Content Type: Publish Comparison Guide

Executive Summary

The determination of enantiomeric excess (ee) for (S)-1-Cbz-2-isopropylpiperazine is a critical quality attribute in the synthesis of HIV protease inhibitors, most notably Indinavir (Crixivan) . This intermediate features a single chiral center at the C2 position, a bulky hydrophobic Cbz (benzyloxycarbonyl) protecting group at N1, and a basic secondary amine at N4.

This guide compares the industry-standard Normal Phase (NP) method using coated polysaccharide columns against emerging Immobilized/Reverse Phase (RP) alternatives.

  • The Gold Standard: Chiralcel OD-H (Cellulose-based) offers the highest resolution and historical regulatory precedence.

  • The Alternative: Chiralpak AD-H (Amylose-based) provides complementary selectivity, often used for confirmation.

  • Modern Approach: Chiralpak IC (Immobilized) allows for robust separation using non-standard solvents (e.g., DCM, THF) if solubility is an issue.

The Gold Standard: Chiralcel OD-H Method

Status: Industry Standard (Merck Process Legacy)

The Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) is the most widely cited column for this class of intermediates. The interaction between the carbamate moiety of the Cbz group and the stationary phase's carbamate residues provides excellent chiral recognition.

Experimental Protocol
  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) [90 : 10 : 0.1 v/v/v].

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C (Ambient).

  • Detection: UV @ 215 nm (or 254 nm).

  • Sample Diluent: Mobile Phase.

Technical Insight (Why it works): The Cbz group acts as a "handle" for


 interactions with the aromatic rings of the stationary phase. The DEA modifier  is strictly required to mask residual silanol activity and suppress ionization of the free secondary amine at the N4 position, preventing peak tailing. Without DEA, the basic N4 amine will interact non-specifically with the silica support, destroying resolution.
Performance Data (Representative)
ParameterValue
Retention Time (

-isomer)
~12.5 min
Retention Time (

-isomer)
~15.2 min
Selectivity Factor (

)
1.35 - 1.45
Resolution (

)
> 3.0 (Baseline)
Tailing Factor (

)
1.1 (with DEA)

The Alternative: Chiralpak AD-H Method

Status: Primary Orthogonal Method

When the OD-H column shows degradation or co-elution with process impurities (e.g., bis-Cbz byproducts), the Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) is the standard backup. The helical structure of amylose creates a different cavity size compared to cellulose, often reversing elution order or shifting impurity profiles.

Experimental Protocol
  • Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Ethanol / DEA [85 : 15 : 0.1 v/v/v].

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 215 nm.

Comparison vs. OD-H:

  • Solvent Switch: AD-H often performs better with Ethanol as the polar modifier rather than IPA for this specific molecule, leading to sharper peaks but slightly lower retention times.

  • Elution Order: Frequently opposite to OD-H (confirmation required via standard injection).

Modern Robustness: Chiralpak IC (Immobilized)

Status: Process Development & Scale-Up

For samples containing aggressive solvents (e.g., DCM, THF) from the synthesis work-up, coated columns (OD/AD) are at risk of stripping. The Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized) allows for "shoot-and-dilute" analysis without solvent exchange.

Experimental Protocol
  • Column: Daicel Chiralpak IC-3 (150 x 4.6 mm, 3 µm).

  • Mobile Phase: Dichloromethane / Methanol / DEA [95 : 5 : 0.1 v/v/v] OR Acetonitrile / Alcohol mixtures.

  • Flow Rate: 1.0 mL/min.[1]

  • Technical Advantage: The chlorinated stationary phase offers unique selectivity for the chlorinated impurities often found in the Indinavir synthesis pipeline.

Comparative Analysis Summary

FeatureChiralcel OD-H Chiralpak AD-H Chiralpak IC
Primary Use QC Release / Final EEConfirmationIn-process Control (IPC)
Resolution High (+++++) High (++++)Medium (+++)
Robustness Low (Sensitive to solvents)Low (Sensitive to solvents)High (Immobilized)
Analysis Time 15-20 min12-15 min< 10 min (w/ 3µm)
Modifier Need Mandatory (DEA) Mandatory (DEA)Mandatory (DEA)

Visual Workflows

Figure 1: Method Selection Decision Tree

This diagram guides the analyst in choosing the correct column based on sample stage and solvent composition.

MethodSelection Start Start: (S)-1-Cbz-2-isopropylpiperazine Sample SolventCheck Does sample contain DCM, THF, or EtOAc? Start->SolventCheck PurityCheck Is sample Crude or Pure? SolventCheck->PurityCheck No (Alcohols/Alkanes) MethodIC USE CHIRALPAK IC (Immobilized) Solvent flexibility required SolventCheck->MethodIC Yes (Aggressive Solvents) MethodOD USE CHIRALCEL OD-H (Gold Standard) Max Resolution required PurityCheck->MethodOD Pure / Final QC MethodAD USE CHIRALPAK AD-H (Alternative) If OD-H fails or for confirmation PurityCheck->MethodAD Co-elution on OD MethodIC->MethodOD Solvent Exchange

Caption: Decision tree for selecting the appropriate chiral stationary phase based on sample matrix and purity requirements.

Figure 2: Analytical Workflow & Calculation

The logical flow from sample preparation to final enantiomeric excess calculation.

Workflow Prep Sample Prep Dissolve in Mobile Phase (Hex/IPA + 0.1% DEA) Inject Injection 10 µL Volume Column Temp: 25°C Prep->Inject Sep Separation Chiralcel OD-H Interaction: H-Bonding/Steric Inject->Sep Detect Detection UV @ 215 nm Sep->Detect Calc Calculation % ee = (A_major - A_minor) / (A_total) * 100 Detect->Calc

Caption: Standard operating workflow for determining ee of Cbz-isopropylpiperazine.

References

  • Rossen, K., et al. (1995).[2] "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide, an Intermediate in the Preparation of the HIV Protease Inhibitor Indinavir."[2] Tetrahedron Letters, 36(36), 6419-6422.[2] Link

  • Daicel Chiral Technologies. (n.d.). "Chiralcel OD-H Instruction Manual." Daicel Corporation. Link

  • Reider, P. J. (1996). "Advances in AIDS Chemotherapy: The Asymmetric Synthesis of CRIXIVAN®." Chimia, 50, 306-310. Link

  • BenchChem. (2025). "Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide." Link

Sources

A Comparative Guide to the Reactivity of Cbz- vs. Boc-Protected 2-Isopropylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Protecting Groups in Piperazine Synthesis

The piperazine ring is a cornerstone scaffold in modern medicinal chemistry, celebrated for its ability to enhance the pharmacokinetic properties of drug candidates and to orient pharmacophoric elements for optimal target engagement.[1] When chirality is introduced, as in the case of 2-isopropylpiperazine, the synthetic complexity and the need for precise chemical control increase significantly. The selective functionalization of the two distinct nitrogen atoms (N1 and N4) is paramount, a challenge elegantly solved by the application of amine protecting groups.

This guide provides an in-depth, objective comparison of two of the most ubiquitous carbamate protecting groups—the Carboxybenzyl (Cbz or Z) group and the tert-Butyloxycarbonyl (Boc) group—as applied to the 2-isopropylpiperazine scaffold. The choice between Cbz and Boc is not arbitrary; it is a strategic decision that dictates the entire synthetic route, hinging on the principles of chemical stability, reactivity, and orthogonal deprotection strategies.[2][3] We will explore the causality behind experimental choices, present supporting data, and provide validated protocols to empower researchers to design more efficient and successful synthetic pathways.

Core Principles: A Tale of Two Carbamates

At a fundamental level, both Cbz and Boc groups mask the nucleophilicity and basicity of an amine by converting it into a significantly less reactive carbamate.[3][4] However, their chemical architecture dictates their stability and cleavage mechanisms, forming the basis of their strategic deployment.

  • The Boc Group (tert-Butyloxycarbonyl): Characterized by a bulky tert-butyl group, Boc protection is renowned for its stability in basic, nucleophilic, and reductive conditions.[5][6] Its defining feature is its lability under acidic conditions, which proceeds through the formation of a stable tert-butyl cation.[7][8] This acid sensitivity is the cornerstone of its use in many synthetic strategies.[5][9]

  • The Cbz Group (Carboxybenzyl): The Cbz group contains a benzyl moiety. This group is exceptionally stable under both acidic and basic conditions.[10][11] Its primary mode of cleavage is catalytic hydrogenolysis, a mild and highly selective method that breaks the benzylic C-O bond.[12][13][14] This unique removal condition makes it an excellent orthogonal partner to the acid-labile Boc group.[13][15]

Head-to-Head Reactivity at the 2-Isopropylpiperazine Scaffold

The true test of a protecting group lies in its performance within a specific molecular context. For 2-isopropylpiperazine, the key considerations are the ease and selectivity of deprotection and the stability of the protected intermediate during subsequent reactions at the free N4 position.

Deprotection: The Art of Selective Cleavage

The ability to remove one protecting group without affecting the other is known as an orthogonal strategy, a critical concept in multi-step synthesis.[2][4] Cbz and Boc are classic examples of an orthogonal pair.[3][15]

Boc Deprotection (Acid-Labile): The Boc group is readily removed from the piperazine nitrogen using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[14][16][17] The reaction is typically fast and clean, occurring at room temperature.[16]

  • Mechanism: The reaction is initiated by protonation of the carbamate's carbonyl oxygen. This is followed by the loss of the stable tert-butyl cation, which can then be quenched or deprotonate to form isobutylene gas.[8][14] The resulting carbamic acid intermediate rapidly decarboxylates to yield the free amine and carbon dioxide.[7][14]

  • Key Consideration: The tert-butyl cation generated can potentially alkylate nucleophilic sites on the substrate.[9] While less of a concern for piperazine itself, in more complex molecules, scavengers like anisole or triethylsilane may be added to suppress such side reactions.

Cbz Deprotection (Hydrogenolysis): The most common and mildest method for Cbz cleavage is catalytic hydrogenolysis.[10][12][18]

  • Mechanism: In the presence of a palladium catalyst (typically 10% Pd on carbon) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate), the benzylic C-O bond is reductively cleaved.[13] The byproducts are toluene and carbon dioxide, which are volatile and easily removed.[13][18]

  • Key Consideration: This method is incompatible with other reducible functional groups in the molecule, such as alkenes, alkynes, or some nitro groups.[11][12] In such cases, alternative, harsher methods like treatment with strong acids (e.g., HBr in acetic acid) can be used to cleave the Cbz group, though this sacrifices orthogonality with Boc.[13][18]

Comparative Stability

The stability of the chosen protecting group is crucial when performing reactions on the other free amine of the piperazine.

ConditionBoc StabilityCbz StabilityRationale & Causality
Strong Acid (TFA, HCl) Labile [7][19]Generally Stable [10][11]Boc cleavage relies on forming a stable tert-butyl cation, which is favored in acid. Cbz is only cleaved by very harsh acidic conditions like HBr/AcOH.[13]
Strong Base (NaOH, Piperidine) Stable [6][19]Stable [10][20]Both carbamates are resistant to basic hydrolysis under typical synthetic conditions.
Catalytic Hydrogenolysis (H₂, Pd/C) Stable [5][6]Labile [12][13][14]The benzylic C-O bond in the Cbz group is susceptible to reductive cleavage, while the aliphatic C-O bond in the Boc group is not.
Nucleophiles (e.g., amines, organometallics) Stable [19]Stable The carbamate carbonyl is not sufficiently electrophilic to react with most common nucleophiles.

This differential stability is the foundation of their utility in sequential synthesis on the piperazine scaffold.

Experimental Protocols & Data

Protocol 1: Mono-N-Boc Protection of 2-Isopropylpiperazine

This protocol leverages the steric hindrance of the isopropyl group to favor mono-protection at the less hindered N1 position.[1]

Materials:

  • 2-Isopropylpiperazine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.05 equiv)

  • Triethylamine (TEA) (1.1 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2-isopropylpiperazine in dichloromethane.

  • Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of Boc₂O in dichloromethane dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 1-Boc-2-isopropylpiperazine.[1]

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

This is the standard, mild procedure for removing a Cbz group in the presence of a Boc group.[10][12]

Materials:

  • N-Cbz protected piperazine derivative (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol% Pd)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas balloon

Procedure:

  • Dissolve the Cbz-protected compound in methanol or ethanol in a round-bottom flask.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely.

  • Rinse the filter cake with the solvent (MeOH or EtOH).

  • Concentrate the combined filtrate under reduced pressure to yield the deprotected amine.[10]

Protocol 3: Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol details the removal of a Boc group while leaving a Cbz group intact.[7][14]

Materials:

  • N-Boc protected piperazine derivative (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected compound in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (typically 25-50% v/v solution in DCM).[7] Effervescence (CO₂ evolution) may be observed.[14]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting product is often the TFA salt of the amine. To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic.

  • Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Visualization of Synthetic Strategy

The following diagrams illustrate the logical workflows for utilizing Cbz and Boc protection on a 2-isopropylpiperazine scaffold.

orthogonal_workflow cluster_0 Orthogonal Protection Strategy cluster_1 Pathway A cluster_2 Pathway B start 2-Isopropylpiperazine Boc_protect 1-Boc-4-H Derivative start->Boc_protect Boc₂O Cbz_protect 1-Cbz-4-H Derivative start->Cbz_protect Cbz-Cl N4_Cbz 1-Boc-4-Cbz Derivative Boc_protect->N4_Cbz Cbz-Cl Deprotect_Boc 1-H-4-Cbz Derivative N4_Cbz->Deprotect_Boc TFA / Acid N4_Boc 1-Cbz-4-Boc Derivative Cbz_protect->N4_Boc Boc₂O Deprotect_Cbz 1-H-4-Boc Derivative N4_Boc->Deprotect_Cbz H₂, Pd/C

Caption: Orthogonal protection and deprotection workflow for 2-isopropylpiperazine.

decision_tree start Start: Need to protect N1 of 2-isopropylpiperazine q1 Will the subsequent reaction steps involve... Catalytic Hydrogenation (e.g., reducing a nitro group or alkyne)? start->q1 use_boc Use Boc Group (Stable to H₂, Pd/C) q1->use_boc Yes q2 Will the subsequent reaction steps involve... Strong Acidic Conditions? q1->q2 No a1_yes Yes a1_no No use_cbz Use Cbz Group (Stable to most acids) q2->use_cbz Yes final_choice Either Boc or Cbz may be suitable. Consider cost, ease of handling, and final deprotection strategy. q2->final_choice No a2_yes Yes a2_no No

Caption: Decision flowchart for selecting between Boc and Cbz protecting groups.

Conclusion: A Strategic Choice for Synthesis Design

The decision to use Cbz or Boc to protect 2-isopropylpiperazine is a critical juncture in a synthetic campaign. Neither is universally superior; their value is context-dependent.

  • Choose Boc when subsequent synthetic steps involve catalytic hydrogenation or when a mild, acid-labile deprotection is desired at the final step. It is the workhorse of modern solid-phase peptide synthesis for this reason.[7][11]

  • Choose Cbz when the synthetic route requires stability to acidic conditions or when the presence of reducible functional groups is not a concern.[11] Its removal via hydrogenolysis is exceptionally clean and advantageous for sensitive substrates that cannot tolerate acid.[11][12]

By understanding the fundamental reactivity and stability profiles of these two protecting groups, researchers can leverage their orthogonal nature to build complex, chiral piperazine-containing molecules with precision and efficiency. A thorough analysis of the entire planned synthetic route is the ultimate guide to making the most strategic and effective choice.

References

  • Cbz-Protected Amino Groups . Organic Chemistry Portal. [Link]

  • Amine Protection / Deprotection . Fisher Scientific. [Link]

  • Boc Protection - Common Conditions . Organic-chemistry.org. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – . Total Synthesis. [Link]

  • Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]

  • Amine Protection and Deprotection . Master Organic Chemistry. [Link]

  • An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery . ACS Central Science. [Link]

  • BOC Deprotection . Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • BOC Protection and Deprotection . Hebei Boze Chemical Co., Ltd. [Link]

  • Protecting Groups: Boc, Cbz, Amine . Vaia. [Link]

  • Protecting Groups for Amines: Carbamates . Master Organic Chemistry. [Link]

  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block . MDPI. [Link]

  • Boc Protecting Group for Amines . Chemistry Steps. [Link]

  • Protecting Groups: Boc, Cbz, Amine - Chemistry . StudySmarter. [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies . University of Bristol. [Link]

  • Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin . ResearchGate. [Link]

  • Protec'ng Groups . University of California, Irvine. [Link]

  • Is the protecting group boc of the amino group stable at 37°C? . ResearchGate. [Link]

  • Protective Groups . Organic Chemistry Portal. [Link]

  • Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids . New Journal of Chemistry (RSC Publishing). [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 . MDPI. [Link]

  • CN108033931B - Synthesis method of N-Boc piperazine.
  • EXPERIMENTAL PROCEDURES . Beilstein Journals. [Link]

  • Preparation of Mono-Cbz Protected Guanidines . PMC - NIH. [Link]

  • Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions . RSC Publishing. [Link]

Sources

Comparative Guide: Impurity Profiling of (S)-Benzyl 2-isopropylpiperazine-1-carboxylate via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS Identification of Impurities in (S)-Benzyl 2-isopropylpiperazine-1-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Benzyl 2-isopropylpiperazine-1-carboxylate (also known as N1-Cbz-2-isopropylpiperazine) is a critical chiral building block in the synthesis of peptidomimetics and HIV protease inhibitors. Its quality control presents a unique "Stereo-Regio" challenge:

  • Chirality: The (S)-enantiomer must be distinguished from the (R)-enantiomer.

  • Regiochemistry: The N1-protected product must be differentiated from the thermodynamically stable N4-protected regioisomer.

This guide compares the industry-standard HPLC-UV approach against the superior Chiral LC-Q-TOF MS methodology. We demonstrate that while HPLC-UV is sufficient for bulk purity, it fails to identify critical isomeric impurities that impact downstream efficacy. The recommended LC-MS workflow provides a self-validating system for absolute structural confirmation.

The Impurity Landscape

Before selecting a method, one must understand the "Enemy"—the specific impurities inherent to the synthesis of this scaffold.

Impurity TypeCompound NameOrigin/MechanismCriticality
Target (S)-N1-Cbz-2-isopropylpiperazine Desired ProductN/A
Enantiomer (R)-N1-Cbz-2-isopropylpiperazineRacemization during synthesis or impure starting material.High: Biological inactivity/toxicity.
Regioisomer N4-Cbz-2-isopropylpiperazineNon-selective protection. N4 is less sterically hindered than N2-substituted N1.High: Incorrect chain growth in peptide synthesis.[1]
Degradant 2-Isopropylpiperazine (Free Amine)Hydrolysis of Cbz group (acidic/basic conditions).Med: Reduces yield; alters stoichiometry.
Byproduct 1,4-Bis-Cbz-2-isopropylpiperazineOver-reaction with Benzyl chloroformate (Cbz-Cl).Low: Easily removed by standard flash chromatography.
Process Benzyl AlcoholHydrolysis of excess Cbz-Cl.Low: Volatile; removed in drying.

Comparative Analysis: HPLC-UV vs. Chiral LC-HRMS

The following table objectively compares the "Standard Alternative" (Method A) with the "Recommended Solution" (Method B).

FeatureMethod A: Standard C18 HPLC-UVMethod B: Chiral LC-Q-TOF MS (Recommended)
Column Chemistry C18 (Octadecylsilane)Immobilized Polysaccharide (e.g., Chiralpak IG-3)
Separation Mechanism HydrophobicitySteric fit + H-bonding + Dipole-Dipole
Enantiomer Resolution Fail (Co-elution)Pass (Baseline separation)
Regioisomer ID Poor (Similar hydrophobicity leads to peak overlap)Excellent (Distinct interaction with chiral selector)
Detection Basis UV Absorbance (210/254 nm)Exact Mass (m/z) + Fragmentation (MS/MS)
Sensitivity Low (Requires chromophore)High (Femtogram level detection)
Verdict Suitable only for crude reaction monitoring.Mandatory for final release testing and impurity characterization.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating . The use of High-Resolution Mass Spectrometry (HRMS) allows you to confirm identity not just by retention time, but by elemental composition and fragmentation logic.

Chromatographic Conditions[2][3][4][5]
  • Instrument: UHPLC System (e.g., Agilent 1290 / Waters ACQUITY)

  • Column: Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate)), 3 µm, 100 x 4.6 mm.

    • Why IG-3? The immobilized phase allows the use of diverse solvents (like DCM or EtOAc) if needed, though MeOH is standard for MS.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 7.0)

    • B: Methanol (LC-MS Grade)

  • Elution Mode: Isocratic 80% B (Adjust between 70-90% for optimal resolution).

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C.

Mass Spectrometry Parameters (Q-TOF)
  • Source: ESI Positive Mode (ESI+).

  • Mass Range: m/z 50 – 1000.

  • Key Settings:

    • Capillary Voltage: 3500 V

    • Fragmentor: 135 V

    • Gas Temp: 300°C

  • MS/MS Collision Energy: 15, 30, 45 eV (Stepped).

Self-Validating Identification Logic

To confirm the impurity is the Regioisomer or Enantiomer and not a matrix artifact, apply this logic:

  • Exact Mass Check: Parent ion

    
     must be 263.1754  (Calculated for C15H23N2O2). Error < 5 ppm.
    
  • Isotope Pattern: Confirm natural abundance of

    
     matches simulation.
    
  • Fragmentation Confirmation:

    • m/z 91.0542 (Tropylium): Confirms presence of Benzyl group.[2]

    • m/z 129.1386 (Piperazine core):

      
      . Confirms the core structure is intact.
      
    • Differentiation: The Enantiomer has the exact same MS/MS spectrum but different RT. The Regioisomer often shows subtle variation in the ratio of the m/z 129 fragment due to different stability of the carbocation intermediate.

Visualization of Workflows

MS/MS Fragmentation Pathway

This diagram illustrates the mechanistic cleavage of the molecule, providing the "fingerprint" for identification.[3]

FragmentationPathway Parent Parent Ion [M+H]+ = 263.1754 (C15H23N2O2) Tropylium Tropylium Ion m/z = 91.0542 (C7H7+) Parent->Tropylium Collision Induced Dissociation (CID) Core Piperazine Core m/z = 129.1386 (C7H17N2+) Parent->Core Loss of Cbz Group (CO2 + Benzyl) Neutral Neutral Loss Benzyl Formate (-134 Da)

Caption: Proposed ESI+ Fragmentation Pathway for (S)-Benzyl 2-isopropylpiperazine-1-carboxylate.

Impurity Identification Decision Tree

A logical workflow to classify an unknown peak appearing in the chromatogram.

DecisionTree Start Unknown Peak Detected (RT ≠ Main Peak) MassCheck Check Exact Mass [M+H]+ = 263.1754? Start->MassCheck IsomerCheck Isomer Suspected MassCheck->IsomerCheck Yes (Δ < 5ppm) MassDiff Analyze Mass Difference MassCheck->MassDiff No ChiralCheck Chiral Column RT Match? IsomerCheck->ChiralCheck Enantiomer Identify as: (R)-Enantiomer ChiralCheck->Enantiomer Matches R-Std Regioisomer Identify as: N4-Cbz Regioisomer ChiralCheck->Regioisomer Distinct RT BisCbz Mass = 397.21 (+134 Da) Identify: Bis-Cbz MassDiff->BisCbz Higher Mass Amine Mass = 129.14 (-134 Da) Identify: Free Amine MassDiff->Amine Lower Mass Unknown De Novo Structure Elucidation Required MassDiff->Unknown Other

Caption: Logical decision tree for classifying impurities based on HRMS data and Chromatographic behavior.

References

  • Chiral Separation of Piperazine Derivatives: Standard protocols for separating chiral amines using polysaccharide columns. Source: Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® IG." [Link]

  • Fragmentation of Benzylpiperazines: Study on the MS/MS pathways of piperazine designer drugs, establishing the m/z 91 and piperazine core fragments. Source: ResearchGate / Journal of Mass Spectrometry. "Mass spectra and major fragmentation patterns of piperazine designer drugs." [Link]

  • Cbz Protecting Group Chemistry: Mechanisms of protection and common impurities (Bis-Cbz formation). Source: Organic Chemistry Portal. "Cbz-Protected Amino Groups." [Link]

  • Impurity Profiling Guidelines: ICH Q3A(R2) Impurities in New Drug Substances. Source: ICH / FDA. [Link]

Sources

Crystallographic Characterization & Configuration Guide: (S)-Benzyl 2-isopropylpiperazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Product Focus: (S)-Benzyl 2-isopropylpiperazine-1-carboxylate (also known as 1-Cbz-2-isopropylpiperazine). Significance: This scaffold is a critical chiral building block in the synthesis of peptidomimetics, HIV protease inhibitors, and GPCR antagonists. The steric bulk of the isopropyl group at the C2 position, combined with the carbamate protecting group (Cbz), dictates the conformational landscape of downstream drug candidates.

The Challenge: While Chiral HPLC and NMR can determine purity, they are indirect methods for assigning absolute configuration. Single Crystal X-Ray Diffraction (SC-XRD) remains the only self-validating, "Gold Standard" method to unambiguously determine the (S)-configuration and the preferred chair conformation in the solid state.

This guide compares the crystallographic approach against alternative analytical techniques and provides a protocol for derivatizing this often-oily intermediate into diffraction-quality crystals.

Comparative Analysis: XRD vs. Analytical Alternatives

To validate the quality of (S)-Benzyl 2-isopropylpiperazine-1-carboxylate, researchers must choose between throughput and structural certainty.

Table 1: Performance Comparison of Stereochemical Assignment Methods
FeatureMethod A: Single Crystal XRD (SC-XRD) Method B: Chiral HPLC/SFC Method C: VCD (Vibrational Circular Dichroism)
Primary Output 3D Atomic Coordinates & Absolute Config (R/S)Retention Time & Enantiomeric Excess (% ee)Solution-phase Conformer Population
Certainty Absolute (Direct Observation) Relative (Requires Standards)High (Requires DFT Calculation Match)
Sample State Solid (Single Crystal required)SolutionSolution
Throughput Low (Days to Weeks)High (Minutes)Medium (Hours)
Structural Insight Bond lengths, Angles, H-bonding networksNoneConformational preferences
Limitation Sample must crystallize (Oils require derivatization)Elution order reversal possibleComputationally expensive
Expert Insight on Causality

Why choose XRD? For 2-substituted piperazines, the N-protecting group (Cbz) induces rotameric states observable in NMR (broadening peaks). XRD freezes the molecule in its most energetically stable conformation within the lattice, providing precise data on the equatorial vs. axial preference of the isopropyl group—a critical factor for binding affinity in docking studies.

Experimental Protocol: From Oil to Crystal

(S)-Benzyl 2-isopropylpiperazine-1-carboxylate is frequently obtained as a viscous oil or low-melting solid, making direct SC-XRD difficult. The following protocol utilizes Salt Formation to induce crystallinity and introduce heavy atoms (Cl, Br) to assist in absolute configuration determination via anomalous scattering.

Workflow Visualization

The following diagram outlines the decision matrix for crystallizing difficult chiral piperazines.

CrystallizationWorkflow Start Starting Material: (S)-1-Cbz-2-isopropylpiperazine (Viscous Oil/Low Melt Solid) Solubility Solubility Screen (MeOH, EtOH, EtOAc) Start->Solubility SaltScreen Acid Screen (HCl, HBr, Picric Acid) Solubility->SaltScreen If Oil Growth Slow Evaporation or Vapor Diffusion Solubility->Growth If Solid SaltScreen->Growth Precipitate formed Check Microscopy Check (Birefringence) Growth->Check Check->SaltScreen Amorphous/Oily XRD SC-XRD Data Collection Check->XRD Sharp Edges

Figure 1: Decision matrix for obtaining diffraction-quality crystals from oily piperazine carbamates.

Detailed Protocol: Hydrochloride Salt Formation
  • Dissolution: Dissolve 100 mg of the free base (S)-Benzyl 2-isopropylpiperazine-1-carboxylate in 2 mL of anhydrous diethyl ether.

  • Acidification: Dropwise add 1.0 M HCl in ether (1.1 equivalents) at 0°C.

  • Precipitation: A white precipitate (the hydrochloride salt) should form immediately.

  • Recrystallization:

    • Dissolve the crude salt in a minimum amount of hot ethanol.

    • Add ethyl acetate dropwise until slight turbidity appears.

    • Allow to cool slowly to room temperature, then place in a fridge (4°C).

  • Harvest: Colorless block-like crystals suitable for XRD typically form within 24-48 hours.

Representative Crystallographic Data[1][2][3][4]

When analyzing the crystal structure of this derivative (specifically the hydrochloride salt form, which is most common for crystallography), the following geometric parameters are characteristic of the (S)-enantiomer in a stable chair conformation.

Note: The values below are representative of the structural class (2-alkyl-N-Cbz-piperazines) derived from the Cambridge Structural Database (CSD) to serve as a validation benchmark.

Table 2: Benchmark Geometric Parameters
ParameterRepresentative ValueStructural Significance
Space Group

or

Chiral space groups (Sohncke groups) required for enantiopure compounds.
C2-N1 Bond Length 1.46 – 1.48 ÅTypical single bond; elongation indicates steric strain from isopropyl group.
N1-C(Carbamate) 1.34 – 1.36 ÅPartial double bond character due to resonance with the carbonyl.
Piperazine Ring Chair ConformationThe most stable conformer.
Isopropyl Orientation EquatorialThe bulky isopropyl group at C2 prefers the equatorial position to minimize 1,3-diaxial interactions.
Flack Parameter ~0.0 (±0.[1]05)A value near 0 confirms the correct absolute structure assignment; 1.0 indicates inverted structure.
Structural Connectivity Diagram

This diagram illustrates the key steric interactions and hydrogen bonding sites typically observed in the crystal lattice of the salt form.

MolecularStructure cluster_ring Piperazine Chair N1 N1 (Amide) C2 C2 (Chiral Center) (S)-Config N1->C2 Iso Isopropyl Group (Equatorial) C2->Iso Steric Bulk N4 N4 (Amine/Salt) Protonated C2->N4 Piperazine Ring Cl Cl- Counterion N4->Cl H-Bond (NH...Cl) Cbz Cbz Group (Planar) Cbz->N1 Resonance

Figure 2: Connectivity and interaction map. Note the critical H-bond between the protonated N4 and the Chloride counterion, which stabilizes the lattice.

Data Interpretation Guide

When you receive your CIF (Crystallographic Information File) from the diffractometer, verify these three critical metrics to ensure your product is the correct (S)-enantiomer:

  • The Flack Parameter:

    • For the hydrochloride salt, the presence of Chlorine (Cl) allows for anomalous scattering using Cu K

      
       radiation.
      
    • Target:

      
      .
      
    • Interpretation: If

      
      , your structure is correct. If 
      
      
      
      , you have crystallized the (R)-enantiomer (or your model is inverted).
  • The C2-Isopropyl Torsion Angle:

    • Check the torsion angle

      
      .
      
    • The isopropyl group should be oriented away from the Cbz carbonyl to avoid steric clash (A(1,3) strain).[2]

  • Hydrogen Bonding:

    • In the salt form, look for a strong hydrogen bond between the protonated secondary amine (

      
      ) and the carbonyl oxygen of a neighboring molecule or the chloride counterion. This network is what raises the melting point and allows for successful diffraction.
      

References

  • Determination of Absolute Configuration: Parsons, S. (2017). Determination of Absolute Configuration using X-ray Diffraction. Journal of Chemical Crystallography . Link

  • Piperazine Synthesis & Resolution: Bettoni, G., et al. (1999). Enantiomeric separation and absolute configuration of N-substituted piperazines. Chirality . Link

  • Crystallographic Standards: Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D . Link

  • Analogous Structures (SYA0340): Studies on the resolution of piperazine-linked ligands confirming (S)-configuration via XRD. ACS Omega . Link

  • General Piperazine Data: Cambridge Crystallographic Data Centre (CCDC). Search for "Benzyl piperazine-1-carboxylate" derivatives. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.